molecular formula C17H17BrN3O5P B15621099 (Rac)-PEAQX

(Rac)-PEAQX

カタログ番号: B15621099
分子量: 454.2 g/mol
InChIキー: XXZGNAZRWCBSBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Rac)-PEAQX is a useful research compound. Its molecular formula is C17H17BrN3O5P and its molecular weight is 454.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZGNAZRWCBSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-PEAQX: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PEAQX, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for the GluN2A subunit. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its characterization and the investigation of its mechanism of action are provided, along with a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the quinoxalinedione (B3055175) class of compounds. Its systematic IUPAC name is ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid.[1] The structure is characterized by a quinoxalinedione core, a phosphonic acid group, and a chiral (1S)-1-(4-bromophenyl)ethylamino side chain. The "Rac" designation indicates that it is a racemic mixture.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid[1]
Synonyms NVP-AAM077[1][2]
Molecular Formula C17H17BrN3O5P[1]
Molar Mass 454.217 g/mol [1]
Appearance SolidN/A
Solubility Soluble in DMSO and sterile saline for in vivo studies.[2]

Mechanism of Action

This compound functions as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[3]

This compound exhibits selectivity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1] While initially reported to have a 100-fold selectivity, further studies have indicated a more modest 5-fold difference in affinity.[1] This selectivity is significant as the subunit composition of NMDA receptors varies developmentally and across different brain regions, influencing their physiological and pathological roles.

One of the key downstream effects of this compound is the induction of apoptosis. It has been shown to promote the activation of caspase-3, a key executioner caspase in the apoptotic cascade, in cortical striatal slice cultures.[2][4]

Furthermore, this compound has been demonstrated to block the CaMKIV-TORC1-CREB signaling pathway.[2] This pathway is implicated in neuroprotection and synaptic plasticity.

PEAQX_Signaling_Pathway PEAQX This compound NMDAR NMDA Receptor (GluN2A Subunit) PEAQX->NMDAR Antagonism CaMKIV CaMKIV NMDAR->CaMKIV Inhibition Apoptosis Apoptosis NMDAR->Apoptosis Induction TORC1 TORC1 CaMKIV->TORC1 Inhibition CREB CREB TORC1->CREB Inhibition Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Figure 1: Proposed signaling pathway of this compound.

Biological Activities

This compound exhibits a range of biological activities, primarily stemming from its antagonism of the NMDA receptor.

Table 2: Summary of Biological Activities and Quantitative Data for this compound

ActivityModel SystemKey FindingsQuantitative DataReference
NMDA Receptor Antagonism Human NMDA receptors (hNMDAR)Selective antagonist for hNMDAR 1A/2A over 1A/2B.IC50 (1A/2A): 270 nMIC50 (1A/2B): 29.6 µM[2]
Induction of Apoptosis Cortical striatal slice culturesPromotes caspase-3 activation and induces cell apoptosis.3 µM induces apoptosis.[2]
In Vivo Caspase-3 Activation RatsDose-dependent increase in caspase-3 activity in the frontal cortex and striatum.8-fold increase in striatal caspase-3 activity at 20 mg/kg (s.c.).[2]
Anticonvulsant Activity Developing ratsSuppresses pentylenetetrazol-induced generalized seizures in a dose-dependent manner.Effective at 5, 10, and 20 mg/kg (s.c.).[5]
Modulation of Signaling Pathways Mice with cerebral ischemiaBlocks the CaMKIV-TORC1-CREB pathway.10 mg/kg (i.p.) once daily.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for NMDA receptors.

NMDAR_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat brain tissue prep2 Centrifuge and resuspend pellet prep1->prep2 assay1 Incubate membranes with radioligand (e.g., [3H]CGP 39653) and varying concentrations of this compound prep2->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 analysis1 Quantify radioactivity on filters assay2->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2 Caspase3_Assay cluster_sample Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection sample1 Treat cells/tissues with This compound sample2 Lyse cells/tissues to extract proteins sample1->sample2 sample3 Determine protein concentration sample2->sample3 reaction1 Incubate lysate with caspase-3 substrate (e.g., Ac-DEVD-pNA) sample3->reaction1 reaction2 Active caspase-3 cleaves the substrate, releasing a colored product (pNA) reaction1->reaction2 detection1 Measure absorbance at 405 nm reaction2->detection1 detection2 Calculate caspase-3 activity detection1->detection2

References

(Rac)-PEAQX: A Technical Guide to its Role in Neuronal Apoptosis and Caspase-3 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PEAQX, also known as (Rac)-NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[1] While initially investigated for its anticonvulsant properties, emerging evidence has highlighted a paradoxical role for this compound in promoting neuronal apoptosis and activating the executioner caspase-3.[2] This technical guide provides an in-depth overview of the current understanding of this compound's involvement in programmed cell death pathways in neurons, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Core Concepts: NMDA Receptors, Apoptosis, and Caspase-3

The NMDA receptor is a ligand-gated ion channel that is critical for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal death. Conversely, the blockade of specific NMDA receptor subtypes can also trigger apoptotic pathways. Apoptosis is a form of programmed cell death essential for normal development and tissue homeostasis. A central executioner in this process is caspase-3, a cysteine protease that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with NMDA receptors and its effects on neuronal apoptosis and caspase-3 activation.

Parameter Value Receptor Subunit Reference
IC₅₀270 nMhNMDAR 1A/2A[3]
IC₅₀29.6 µMhNMDAR 1A/2B[3]

Table 1: this compound Inhibitory Activity on Human NMDA Receptor Subunits. The data illustrates the higher affinity of this compound for NMDA receptors containing the GluN2A subunit compared to the GluN2B subunit.

Experimental Model This compound Concentration/Dose Observed Effect Reference
Cortical Striatal Slice Cultures3 µMInduction of cell apoptosis and promotion of caspase-3 activation.[3]
Rats (in vivo, s.c. injection)10-40 mg/kgDose-dependent increase in caspase-3 activity in the frontal cortex and striatum.[3]
Rats (in vivo, s.c. injection)20 mg/kg8-fold increase in caspase-3 activity in the striatum.

Table 2: Pro-apoptotic and Caspase-3 Activating Effects of this compound. This table highlights the concentrations and doses of this compound that have been shown to induce apoptosis and activate caspase-3 in both in vitro and in vivo models.

Signaling Pathways and Mechanisms

This compound exerts its pro-apoptotic effects through the modulation of NMDA receptor signaling. By selectively antagonizing NMDA receptors, particularly those containing the GluN2A subunit, it disrupts the delicate balance of intracellular signaling pathways that govern neuronal survival and death. The precise downstream mechanisms are still under investigation, but it is hypothesized that the blockade of tonic NMDA receptor activity can lead to the activation of intrinsic apoptotic pathways, culminating in the activation of caspase-3.

G Proposed Signaling Pathway of this compound-Induced Neuronal Apoptosis PEAQX This compound NMDAR NMDA Receptor (GluN2A Subunit) PEAQX->NMDAR Antagonism SurvivalSignal Pro-survival Signaling (e.g., Akt pathway) NMDAR->SurvivalSignal Inhibition of tonic activation ApoptoticSignal Pro-apoptotic Signaling SurvivalSignal->ApoptoticSignal Disinhibition Caspase3_inactive Pro-caspase-3 ApoptoticSignal->Caspase3_inactive Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Apoptosis Neuronal Apoptosis Caspase3_active->Apoptosis Execution

Caption: Proposed signaling cascade of this compound-induced neuronal apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in neuronal apoptosis and caspase-3 activation.

Organotypic Cortical Slice Culture

Organotypic brain slice cultures provide a valuable ex vivo model that preserves the three-dimensional architecture of the brain tissue.[4]

Protocol:

  • Animal Preparation: Utilize postnatal day 8-10 rat pups. Anesthetize the pup via hypothermia.

  • Brain Extraction: Decapitate the pup and rapidly dissect the brain in ice-cold, sterile dissection buffer (e.g., Gey's Balanced Salt Solution with glucose).

  • Slicing: Section the brain into 300-400 µm thick coronal or sagittal slices using a vibratome.

  • Culture Preparation: Place the slices onto sterile, porous membrane inserts in a 6-well plate containing 1 mL of culture medium per well.

  • Culture Medium: The medium typically consists of 50% MEM, 25% heat-inactivated horse serum, 23% Earle's Balanced Salt Solution, 2% glucose, and 1% GlutaMAX.

  • Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • This compound Treatment: After a period of stabilization (e.g., 7 days in vitro), treat the slices with the desired concentration of this compound (e.g., 3 µM) for the specified duration.

G Workflow for Organotypic Cortical Slice Culture Experiment Start Start: P8-10 Rat Pup Anesthesia Anesthesia (Hypothermia) Start->Anesthesia Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Culturing Place on Membrane Inserts Slicing->Culturing Incubation Incubation (37°C, 5% CO₂) Culturing->Incubation Treatment Treatment with this compound Incubation->Treatment Analysis Apoptosis & Caspase-3 Analysis Treatment->Analysis

Caption: Experimental workflow for studying this compound effects in organotypic cultures.

Western Blotting for Caspase-3 Activation

Western blotting is a standard technique to detect the cleavage of pro-caspase-3 into its active fragments, a hallmark of caspase-3 activation.[5][6]

Protocol:

  • Protein Extraction: Homogenize the treated and control cortical slices in ice-cold RIPA buffer containing protease inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, 1:1000 dilution). Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system. The presence of bands at approximately 17/19 kDa indicates activated caspase-3.

G Western Blotting Workflow for Caspase-3 Activation Start Start: Treated/Control Slices Extraction Protein Extraction Start->Extraction Quantification Protein Quantification (BCA) Extraction->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF) SDSPAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-Cleaved Caspase-3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection

Caption: Step-by-step workflow for detecting activated caspase-3 via Western Blot.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, a selective NMDA receptor antagonist, can trigger neuronal apoptosis through the activation of caspase-3. This pro-apoptotic activity presents both challenges and opportunities in the context of drug development. For therapeutic applications where neuroprotection is the goal, this property of this compound needs to be carefully considered. Conversely, in conditions where the elimination of specific neuronal populations might be beneficial, this compound could offer a novel pharmacological tool.

Future research should focus on elucidating the precise molecular players downstream of NMDA receptor antagonism by this compound that lead to caspase-3 activation. Investigating the role of other members of the Bcl-2 family of proteins and the involvement of the mitochondrial apoptotic pathway will be crucial. Furthermore, exploring the differential effects of enantiomerically pure forms of PEAQX on neuronal survival could provide valuable insights for the development of more targeted therapeutics. A deeper understanding of these mechanisms will be instrumental for the rational design of novel neurotherapeutics that can selectively modulate neuronal survival and death.

References

(Rac)-PEAQX and its Influence on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PEAQX, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preferential affinity for receptors containing the GluN2A subunit over those with the GluN2B subunit. This characteristic has positioned this compound as a critical pharmacological tool for dissecting the nuanced roles of different NMDA receptor subtypes in the mechanisms of synaptic plasticity, particularly long-term potentiation (LTP). This document provides an in-depth technical overview of the effects of this compound on synaptic plasticity and LTP, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data on the Effects of this compound on Long-Term Potentiation

The following tables summarize the quantitative effects of this compound on the induction of LTP in various experimental paradigms. The data is presented as the mean percentage of the baseline field excitatory postsynaptic potential (fEPSP) slope ± standard error of the mean (SEM), along with the number of experiments (n).

Brain RegionLTP Induction ProtocolThis compound ConcentrationfEPSP Slope (% of Baseline)Control fEPSP Slope (% of Baseline)Reference
Hippocampal CA1High-Frequency Stimulation (100 Hz, 1s)50 nM117 ± 4% (n=19)137 ± 7% (n=22)[1]
Hippocampal CA1High-Frequency Stimulation (100 Hz, 1s)400 nM115 ± 7% (n=9)137 ± 7% (n=22)[1]
Anterior Cingulate CortexTheta-Burst Stimulation (TBS)0.4 µM123.48 ± 2.51% (n=12)Not specified in snippet[2]
Hippocampal CA1 (Ventral)10x Theta-Burst Stimulation0.1 µMInhibition of 61.2 ± 9.4%Not specified in snippet[3]
Hippocampal CA1 (Ventral)30x Theta-Burst Stimulation0.1 µMInhibition of 71.6 ± 24.9%Not specified in snippet[3]

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol is a synthesis of commonly used methods for preparing acute hippocampal slices for electrophysiological recordings of LTP.[4][5][6][7]

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats (postnatal day 28 or 6-10 weeks old) are typically used.

  • Anesthesia: Animals are anesthetized with isoflurane (B1672236) and decapitated.

  • Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂/5% CO₂) slicing buffer. A common slicing buffer composition is (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 25 glucose, 20 HEPES, 3 Na⁺-pyruvate, 10 MgSO₄, and 0.5 CaCl₂.

  • Slicing: Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.

  • Recovery: Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (ACSF) and allowed to recover for at least 1 hour at a controlled temperature (e.g., 32 ± 1°C or 28°C) before recording.

Electrophysiological Recording of LTP

The following is a generalized protocol for extracellular field potential recordings to measure LTP in the CA1 region of the hippocampus.[4][8][9]

  • Artificial Cerebrospinal Fluid (ACSF): A standard ACSF composition is (in mM): 124 NaCl, 2.5 KCl, 2.5 CaCl₂, 2 MgCl₂, 1.25 KH₂PO₄, 26 NaHCO₃, and 10 glucose. The solution is continuously bubbled with 95% O₂/5% CO₂ to maintain a pH of 7.4.

  • Recording Chamber: Slices are transferred to a submersion-type recording chamber and continuously perfused with oxygenated ACSF at a rate of 2-3 ml/min. The temperature is maintained at 28-32°C.

  • Electrode Placement:

    • Stimulating Electrode: A bipolar tungsten electrode is placed in the Schaffer collateral-commissural pathway to stimulate presynaptic fibers.

    • Recording Electrode: A glass microelectrode (1-2 MΩ resistance) filled with ACSF is placed in the stratum radiatum of the CA1 region to record the fEPSPs.

  • Baseline Recording: A stable baseline of synaptic responses is established by delivering single test pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity is adjusted to elicit an fEPSP amplitude that is 30-50% of the maximum.

  • LTP Induction:

    • High-Frequency Stimulation (HFS): A common protocol is one or more trains of 100 pulses at 100 Hz, with an inter-train interval of several minutes if multiple trains are used.[1]

    • Theta-Burst Stimulation (TBS): A widely used TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval. This entire sequence can be repeated several times.[10][11][12]

  • Post-Induction Recording: Following the induction protocol, fEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of LTP.

  • Drug Application: this compound is bath-applied for a period before and during the LTP induction protocol to assess its effects.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of NMDA Receptor-Mediated LTP and the Effect of this compound

The following diagram illustrates the key signaling events following NMDA receptor activation that lead to LTP, and where this compound is proposed to act.

Caption: NMDA receptor-dependent LTP signaling and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Effects on LTP

This diagram outlines the typical experimental procedure for studying the impact of this compound on LTP in acute brain slices.

LTP_Experimental_Workflow start Start slice_prep Acute Hippocampal Slice Preparation start->slice_prep recovery Slice Recovery (in ACSF, >1 hr) slice_prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer electrode_placement Place Stimulating & Recording Electrodes transfer->electrode_placement baseline Record Baseline fEPSPs (~30 min) electrode_placement->baseline drug_app Bath Apply This compound or Vehicle baseline->drug_app induction Induce LTP (HFS or TBS) drug_app->induction post_induction Record Post-Induction fEPSPs (>60 min) induction->post_induction analysis Data Analysis: Compare fEPSP Slopes post_induction->analysis end End analysis->end

Caption: Standard workflow for an in vitro LTP experiment with pharmacological intervention.

Conclusion

This compound serves as a valuable antagonist for probing the role of GluN2A-containing NMDA receptors in synaptic plasticity. The available data consistently demonstrate its ability to inhibit or reduce the induction of LTP across different brain regions and experimental protocols. The provided experimental methodologies offer a foundation for researchers to design and execute studies aimed at further elucidating the complex mechanisms of synaptic potentiation. The signaling pathway and workflow diagrams serve as visual aids to conceptualize the molecular interactions and experimental procedures involved in this line of research. Further investigation is warranted to fully understand the therapeutic potential of targeting specific NMDA receptor subunits in neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

References

(Rac)-PEAQX: A Technical Guide to its Discovery and Original Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PEAQX, and its more extensively studied stereoisomer NVP-AAM077, emerged from early 21st-century research as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth overview of the discovery and original characterization of this quinoxalinedione (B3055175) derivative, with a focus on its pharmacological properties, the experimental methodologies used in its initial assessment, and its effects on intracellular signaling pathways.

Discovery and Synthesis

This compound, systematically named [([(S)-1-(4-bromophenyl)ethyl]amino)-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid, was first described as part of a series of 5-phosphonomethylquinoxalinediones developed as competitive NMDA receptor antagonists. The initial synthesis, reported by Auberson and colleagues in 2002, aimed to explore novel antagonists with selectivity for specific NMDA receptor subunit compositions, particularly showing a preference for GluN2A- over GluN2B-containing receptors.

The synthesis involved a multi-step process culminating in the creation of the quinoxalinedione phosphonic acid scaffold. The stereochemistry of the side chain was a key aspect of the discovery, with subsequent studies resolving the diastereoisomers to identify the most active form. The (1R,1'S) stereoisomer, later designated NVP-AAM077, was identified as the more potent enantiomer.

Pharmacological Characterization

The initial characterization of this compound and its isomers focused on determining their affinity for and activity at NMDA receptors. These studies employed a combination of radioligand binding assays and electrophysiological recordings.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from the original characterization studies of PEAQX/NVP-AAM077.

Compound Receptor Subunit Assay Type Parameter Value Reference
(1RS,1'S)-PEAQXhuman NR1/NR2AElectrophysiologyIC50270 nM[1]
(1RS,1'S)-PEAQXhuman NR1/NR2BElectrophysiologyIC5029.6 µM[1]
NVP-AAM077rat NR1/NR2AElectrophysiologyIC5031 ± 2 nM[2]
NVP-AAM077rat NR1/NR2AElectrophysiologyKb15 ± 2 nM[2]
NVP-AAM077rat NR1/NR2BElectrophysiologyIC50215 ± 13 nM[2]
NVP-AAM077rat NR1/NR2BElectrophysiologyKb78 ± 3 nM[2]

Note: The initial reports of over 100-fold selectivity were later revised to a more modest 5- to 10-fold preference for GluN2A over GluN2B-containing receptors based on more detailed equilibrium constant determinations.[2][3]

Experimental Protocols

Radioligand Binding Assays

While the specific radioligand used in the initial high-throughput screening of this compound is not detailed in the provided abstracts, a general protocol for a competitive radioligand binding assay for NMDA receptors is as follows:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue by homogenization in a buffered sucrose (B13894) solution followed by differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer.

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a known concentration of a suitable radioligand (e.g., [³H]CGP 39653, a competitive NMDA receptor antagonist) and varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

The functional characterization of PEAQX was performed using recombinant NMDA receptors expressed in Xenopus laevis oocytes.

  • Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. cRNA encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A or NR2B) is then injected into the oocytes.

  • Receptor Expression: The injected oocytes are incubated for 2-5 days to allow for the expression of functional NMDA receptors on the oocyte membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Drug Application: The oocyte is perfused with a solution containing glutamate (B1630785) and glycine (B1666218) to evoke an inward current. PEAQX is then co-applied with the agonists to measure its inhibitory effect on the current.

  • Data Analysis: Dose-response curves are generated by applying increasing concentrations of PEAQX, and the IC50 value is determined by fitting the data to the Hill equation. Schild analysis is used to determine the equilibrium constant (Kb) and confirm the competitive nature of the antagonism.[2]

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By competing with the endogenous agonist glutamate, PEAQX prevents the conformational changes required for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.

The antagonism of NMDA receptor activity by PEAQX has been shown to influence downstream signaling pathways. Notably, in certain cellular contexts, prolonged blockade of NMDA receptors can lead to the activation of apoptotic pathways. Studies have demonstrated that PEAQX can promote the activation of caspase-3, a key executioner caspase in apoptosis, in cortical striatal slice cultures.[1] Furthermore, in vivo studies have implicated PEAQX in the modulation of the CaMKIV-TORC1-CREB signaling pathway, which is involved in learning, memory, and neuronal survival.[1]

Mandatory Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_electro Two-Electrode Voltage Clamp b1 Membrane Preparation b2 Incubation with Radioligand & PEAQX b1->b2 b3 Filtration b2->b3 b4 Scintillation Counting b3->b4 b5 IC50/Ki Determination b4->b5 e1 Oocyte Injection (cRNA) e2 Receptor Expression e1->e2 e3 Voltage Clamp Recording e2->e3 e4 Agonist & PEAQX Application e3->e4 e5 IC50/Kb Determination e4->e5

Caption: Experimental workflows for the characterization of this compound.

signaling_pathway PEAQX This compound NMDA_R NMDA Receptor (GluN2A/B) PEAQX->NMDA_R inhibits Caspase3 Caspase-3 Activation PEAQX->Caspase3 promotes in some models Ca_influx Ca2+ Influx NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R activates CREB_pathway CaMKIV-TORC1-CREB Pathway Modulation Ca_influx->CREB_pathway Apoptosis Apoptosis Caspase3->Apoptosis Gene_expression Altered Gene Expression CREB_pathway->Gene_expression

Caption: Signaling pathways affected by this compound.

Conclusion

The discovery and initial characterization of this compound and its active stereoisomer, NVP-AAM077, marked a significant step in the development of selective NMDA receptor antagonists. The original studies established its competitive mechanism of action, quantified its affinity for different NMDA receptor subtypes, and provided initial insights into its in vivo activity and impact on cellular signaling. This foundational work has paved the way for the use of PEAQX as a valuable pharmacological tool for investigating the roles of GluN2A-containing NMDA receptors in physiological and pathological processes.

References

Unraveling (Rac)-PEAQX: A Technical Guide to its Synonyms, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Rac)-PEAQX, a significant compound in neuroscience research. This document elucidates its nomenclature, and biological functions, and provides detailed experimental protocols for its use. The information is presented to facilitate further research and development in the field.

Nomenclature and Synonyms

This compound is a racemic mixture of the compound PEAQX (B2962860). In scientific literature, it is frequently referred to by several synonyms and alternative names. Understanding these is crucial for a comprehensive literature search and unambiguous communication.

The most common synonym for this compound is (Rac)-NVP-AAM077 [1][2]. The non-racemic form, PEAQX, is also widely known as NVP-AAM077[3][4][5][6].

Other related forms and their designations include:

The International Union of Pure and Applied Chemistry (IUPAC) name for PEAQX is ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid[4].

Physicochemical and Pharmacological Data

The following table summarizes the key quantitative data for this compound and its related compounds. This information is essential for experimental design and interpretation.

PropertyValueCompoundReference
CAS Number 2514919-70-9This compound[1]
CAS Number 459836-30-7PEAQX[4]
Molecular Formula C17H17BrN3O5PThis compound / PEAQX[1][4]
Molecular Weight 454.21 g/mol This compound / PEAQX[1][4]
IC50 (hNMDAR 1A/2A) 270 nMPEAQX[3][5]
IC50 (hNMDAR 1A/2B) 29.6 µMPEAQX[3][5]
IC50 (NMDA Receptor) 8 nMPEAQX tetrasodium salt
IC50 (GluN1/2A) 31 nMPEAQX[6]
IC50 (GluN1/2B) 215 nMPEAQX[6]

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1][3][4]. It exhibits a preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit[3][6]. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions into the neuron, a key step in excitatory neurotransmission. In certain experimental models, this antagonism has been shown to induce apoptosis through the activation of caspase-3[1][2][3][5][7].

G NMDA_Receptor NMDA Receptor (GluN2A Subunit) Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Mediates Rac_PEAQX This compound Rac_PEAQX->NMDA_Receptor Caspase3_Activation Caspase-3 Activation Ca_Influx->Caspase3_Activation Inhibition leads to Apoptosis Apoptosis Caspase3_Activation->Apoptosis Induces

Caption: Signaling pathway of this compound as an NMDA receptor antagonist leading to apoptosis.

Experimental Protocols

The following is a detailed methodology for an in vivo experiment investigating the anticonvulsant action of PEAQX in developing rats, based on the study by Mareš et al. (2021)[8][9].

4.1. Animal Model and Drug Administration

  • Animals: Wistar rats at postnatal days 12, 18, and 25.

  • Drug Preparation: PEAQX tetrasodium salt is dissolved in distilled water to a concentration of 5 mg/mL[8][9].

  • Administration: PEAQX is administered subcutaneously (s.c.) at doses of 5, 10, and 20 mg/kg. Control animals receive a corresponding volume of physiological saline[8][9].

4.2. Seizure Induction Models

  • Pentylenetetrazol (PTZ)-Induced Seizures:

    • PTZ is administered to induce generalized seizures.

    • The incidence and latency of minimal clonic seizures and generalized tonic-clonic seizures are recorded.

  • Cortical Epileptic Afterdischarges:

    • Electrical stimulation is applied to the sensorimotor cortex to elicit epileptic afterdischarges.

    • The duration of the afterdischarges is measured.

4.3. Experimental Workflow

The following diagram illustrates the workflow for the in vivo anticonvulsant study.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Animal_Model Wistar Rats (P12, P18, P25) Administration Subcutaneous Injection (5, 10, or 20 mg/kg PEAQX or Saline) Animal_Model->Administration Drug_Prep PEAQX Dissolved in Distilled Water (5 mg/mL) Drug_Prep->Administration Seizure_Induction Seizure Induction (PTZ or Cortical Stimulation) Administration->Seizure_Induction Observation Observation of Seizure Activity Seizure_Induction->Observation Data_Analysis Analysis of Seizure Incidence, Latency, and Duration Observation->Data_Analysis

Caption: Experimental workflow for in vivo anticonvulsant testing of PEAQX.

References

An In-depth Technical Guide to (Rac)-PEAQX and NVP-AAM077: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical comparison of (Rac)-PEAQX and NVP-AAM077, two closely related antagonists of the N-methyl-D-aspartate (NMDA) receptor. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the key distinctions between these compounds, focusing on their stereochemistry, pharmacological activity, and experimental applications. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key cited experiments.

Core Distinctions: Stereochemistry and Nomenclature

This compound and NVP-AAM077 are fundamentally related, with their primary difference lying in their stereochemistry. NVP-AAM077 is a specific stereoisomer of PEAQX.[1] The compound PEAQX is a competitive antagonist at the NMDA receptor.[2]

  • PEAQX , also referred to as (Rac)-NVP-AAM077, is a racemic mixture.[3]

  • NVP-AAM077 is the specific, biologically active stereoisomer, chemically designated as (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid.[2][4]

This stereochemical difference is critical as it dictates the compound's interaction with the NMDA receptor and, consequently, its potency and selectivity. In many research contexts and commercial listings, the terms are used interchangeably, which can lead to ambiguity. However, for precise pharmacological studies, understanding this distinction is paramount.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

Both this compound and NVP-AAM077 function as competitive antagonists at the glutamate (B1630785) binding site of the NMDA receptor.[2][5] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[6][7] The diverse subtypes of GluN2 subunits (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex.[6][7]

NVP-AAM077 exhibits a preferential antagonism for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit.[2][4][5] This selectivity, however, has been a subject of evolving research, with initial reports of high selectivity later revised to more modest levels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for NVP-AAM077, providing a comparative overview of its binding affinity and potency at different NMDA receptor subtypes.

Table 1: Inhibitory Potency (IC50) of NVP-AAM077 at Human NMDA Receptors

Receptor SubtypeIC50 (nM)Reference
hGluN1/hGluN2A270[8][9]
hGluN1/hGluN2B29,600[8][9]

Table 2: Binding Affinity (Ki) and Selectivity of NVP-AAM077

Receptor SubtypeKi (nM)Selectivity (GluN2B/GluN2A)Reference
GluN1/GluN2A5215-fold[6]
GluN1/GluN2B78215-fold[6]
GluN1/GluN2A-~5-fold[2]
GluN1/GluN2B-~5-fold[2]
GluN1/GluN2A-~7-10-fold[5]
GluN1/GluN2B-~7-10-fold[5]

Note: The reported selectivity of NVP-AAM077 for GluN2A over GluN2B has varied across studies, with initial reports suggesting up to 100-fold selectivity, which was later revised to a more modest 5- to 15-fold preference.[2][4][6]

Signaling Pathways and In Vivo Effects

NVP-AAM077 has been demonstrated to modulate several downstream signaling pathways and exert significant effects in vivo, including anticonvulsant and rapid antidepressant-like actions.

NVP-AAM077 has been shown to elicit rapid antidepressant-like effects.[10] This is proposed to occur through the blockade of NMDA receptors on GABAergic interneurons, leading to a disinhibition of glutamate release. The subsequent activation of AMPA receptors on pyramidal cells triggers a cascade of intracellular events.[10]

NVP NVP-AAM077 NMDAR_GABA NMDA Receptor (GABA Interneuron) NVP->NMDAR_GABA Blocks GABA_Release GABA Release NMDAR_GABA->GABA_Release Inhibits Glutamate_Release Glutamate Release GABA_Release->Glutamate_Release Inhibits AMPAR AMPA Receptor (Pyramidal Neuron) Glutamate_Release->AMPAR Activates CaMKII CaMKII Activation AMPAR->CaMKII Leads to mTOR_Pathway mTOR Pathway Activation CaMKII->mTOR_Pathway Activates BDNF_Release BDNF Release mTOR_Pathway->BDNF_Release Promotes Antidepressant_Effects Antidepressant-like Effects BDNF_Release->Antidepressant_Effects Contributes to

Proposed signaling pathway for NVP-AAM077's antidepressant-like effects.

This compound has demonstrated potent anticonvulsant activity in animal models.[2][11][12] Its efficacy against seizures induced by agents like pentylenetetrazol (PTZ) has been observed across different developmental stages in rats.[11][12] The anticonvulsant action against generalized seizures is consistent with the expression of the GluN2A subunit in the brainstem.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols from key studies.

This technique is commonly used to assess the potency of compounds on specific receptor subtypes expressed in a controlled environment.

Oocyte_Prep Xenopus Oocyte Preparation cRNA_Injection cRNA Injection (GluN1 & GluN2 subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-4 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Agonist_Application Agonist Application (Glutamate/Glycine) TEVC_Setup->Agonist_Application Current_Recording Record Current Response Agonist_Application->Current_Recording Antagonist_Application NVP-AAM077 Application (Varying Concentrations) Antagonist_Application->Current_Recording IC50_Calculation IC50 Calculation Current_Recording->IC50_Calculation

Workflow for determining IC50 values using TEVC in Xenopus oocytes.

Protocol Summary:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2A or GluN2B).

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.

  • TEVC Recording: Oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.

  • Drug Application: A baseline current is established by applying glutamate and glycine. Subsequently, various concentrations of NVP-AAM077 are co-applied with the agonists.

  • Data Analysis: The inhibition of the agonist-evoked current by NVP-AAM077 is measured, and the IC50 value is calculated by fitting the concentration-response data to a logistical equation.

This protocol assesses the ability of a compound to prevent or reduce the severity of seizures.

Protocol Summary:

  • Animal Subjects: Age-specific rats (e.g., P12, P18, P25) are used to study developmental differences.[11][12]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., distilled water) and administered via a specific route (e.g., subcutaneous injection) at various doses.[11]

  • Seizure Induction: After a set pre-treatment time, seizures are induced using a convulsant agent such as pentylenetetrazol (PTZ).

  • Behavioral Observation: Animals are observed for a defined period, and seizure parameters such as latency to onset, duration, and severity (e.g., minimal clonic seizures, generalized tonic-clonic seizures) are recorded.

  • Data Analysis: The effects of different doses of this compound on seizure parameters are compared to a vehicle-treated control group using appropriate statistical tests.

Conclusion

The primary distinction between this compound and NVP-AAM077 is their stereochemistry, with NVP-AAM077 being the specific, active stereoisomer. Both act as competitive antagonists at the NMDA receptor, with a modest preference for GluN2A-containing receptors. This selectivity has made them valuable tools in neuroscience research for dissecting the roles of different NMDA receptor subtypes in various physiological and pathological processes. For researchers and drug development professionals, it is crucial to be precise in the nomenclature and to consider the moderate selectivity of these compounds when interpreting experimental results. The provided data and protocols offer a solid foundation for designing and evaluating studies involving these important pharmacological agents.

References

An In-depth Technical Guide to (Rac)-PEAQX: An NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PEAQX, also known as (Rac)-NVP-AAM077, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and key experimental applications of this compound. Detailed methodologies for its use in inducing apoptosis in neuronal cultures and in in vivo models of cerebral ischemia are presented. Furthermore, this guide elucidates the signaling pathways modulated by this compound, including the caspase-3-dependent apoptotic cascade and the CaMKIV-TORC1-CREB pathway, supported by structured data and visual diagrams to facilitate understanding and application in neuroscience research and drug development.

Core Molecular and Chemical Properties

This compound is a synthetic molecule belonging to the quinoxalinedione (B3055175) class of compounds. Its systematic IUPAC name is (RS)-[(S)-1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid. The racemic mixture, this compound, is commonly utilized in research.

PropertyValueReference
Molecular Weight 454.21 g/mol [1]
Chemical Formula C₁₇H₁₇BrN₃O₅P[1]
Synonyms (Rac)-NVP-AAM077

Mechanism of Action: NMDA Receptor Antagonism

This compound functions as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1][2] While it is a racemic mixture, it has been shown to exhibit a degree of selectivity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[3] This antagonism blocks the influx of Ca²⁺ ions through the NMDA receptor channel, thereby inhibiting downstream signaling cascades that are triggered by excessive glutamate receptor activation.

The interaction of this compound with the NMDA receptor is multifaceted, involving both the glutamate-binding pocket on the GluN2A subunit and a novel interaction with the GluN1 subunit.[2][4] The dioxoquinoxalinyl ring and the phosphono group of this compound occupy the glutamate-binding pocket, while the bromophenyl group interacts with the GluN1 subunit at the interface between the GluN1 and GluN2A subunits.[2][4]

PEAQX This compound NMDAR NMDA Receptor (GluN1/GluN2A) PEAQX->NMDAR Binds to GluSite Glutamate Binding Site (GluN2A) PEAQX->GluSite Occupies GluN1_Interaction GluN1 Subunit Interface PEAQX->GluN1_Interaction Interacts with NMDAR->GluSite Contains NMDAR->GluN1_Interaction Contains Ca_Channel Ca²⁺ Channel Blockade GluSite->Ca_Channel Prevents opening GluN1_Interaction->Ca_Channel Stabilizes closed state cluster_in_vivo In Vivo Cerebral Ischemia Workflow Animal_Model Induce Transient Global Ischemia (4-Vessel Occlusion in Rats) Treatment Administer this compound (Intraventricular Injection) Animal_Model->Treatment Ischemia Ischemia & Reperfusion Treatment->Ischemia Assessment Assess Neuronal Injury (Fluoro-Jade B, Nissl Staining) Ischemia->Assessment Signaling_Analysis Analyze Signaling Pathways (Western Blot for p-CREB) Ischemia->Signaling_Analysis PEAQX This compound NMDAR NMDA Receptor PEAQX->NMDAR Antagonizes Apoptotic_Signal Initiation of Apoptotic Signal NMDAR->Apoptotic_Signal Leads to Caspase_Cascade Caspase Cascade Apoptotic_Signal->Caspase_Cascade Caspase3 Caspase-3 Activation Caspase_Cascade->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis PEAQX This compound NMDAR NMDA Receptor PEAQX->NMDAR Blocks Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Mediates CaMKIV CaMKIV Activation Ca_Influx->CaMKIV TORC1 TORC1 Activation CaMKIV->TORC1 pCREB CREB Phosphorylation TORC1->pCREB BDNF BDNF Expression pCREB->BDNF

References

The Competitive Antagonism of (Rac)-PEAQX: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the competitive antagonism of (Rac)-PEAQX (also known as NVP-AAM077), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details its binding affinities, selectivity for various NMDA receptor subunits, and the downstream signaling pathways it modulates. Furthermore, it outlines the key experimental protocols used to characterize its pharmacological profile.

Core Concepts of this compound Antagonism

This compound is a competitive antagonist that binds to the glutamate (B1630785) site of the NMDA receptor.[1] Its antagonism is characterized by a preferential, though debated, selectivity for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit.[1][2][3] Initially reported to have a 100-fold selectivity for GluN1/GluN2A receptors, subsequent and more detailed studies have revised this to a more modest 5- to 11-fold preference.[2][4] This compound has been instrumental in elucidating the physiological and pathological roles of different NMDA receptor subtypes, particularly in the context of neuroprotection and anticonvulsant activity.[2][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of this compound with NMDA receptors.

Parameter Receptor Subtype Value Reference
IC50 hNMDAR 1A/2A270 nM[6][7]
hNMDAR 1A/2B29.6 µM[6][7]
GluN1/2A31 nM[1]
GluN1/2B215 nM[1]
Selectivity GluN1/2A vs. GluN1/2B~5-fold[2][3]
GluN1/2A vs. GluN1/2B~7-10-fold[1]
GluN1/2A vs. GluN1/2B11-fold[4]

Table 1: In Vitro Binding and Potency of this compound

Animal Model Dosing Regimen Observed Effect Reference
Rats (12, 18, 25 days old)5, 10, 20 mg/kg s.c.Dose-dependent suppression of pentylenetetrazol-induced generalized seizures.[5]
Mice with cerebral ischemia10 mg/kg i.p. (once daily)Blockade of the CaMKIV-TORC1-CREB pathway and improved learning and memory.[6][7]
Rat pups20 mg/kg s.c.8-fold increase in caspase-3 activity in the striatum.[6][7]

Table 2: In Vivo Efficacy of this compound

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several downstream signaling pathways.

One of the key pathways affected is the caspase-3-mediated apoptotic pathway . By antagonizing NMDA receptors, this compound can promote the activation of caspase-3, a key executioner caspase, leading to programmed cell death.[6][7] This has been observed in cortical striatal slice cultures.

PEAQX This compound NMDAR NMDA Receptor (GluN2A Subunit) PEAQX->NMDAR antagonizes Caspase3 Caspase-3 Activation NMDAR->Caspase3 inhibition leads to upregulation of Apoptosis Apoptosis Caspase3->Apoptosis cluster_pathway CaMKIV-TORC1-CREB Pathway PEAQX This compound NMDAR NMDA Receptor PEAQX->NMDAR blocks Sigma1R_Agonist Sigma-1 Receptor Agonist Sigma1R_Agonist->NMDAR activates CaMKIV CaMKIV NMDAR->CaMKIV TORC1 TORC1 CaMKIV->TORC1 CREB CREB TORC1->CREB BDNF BDNF CREB->BDNF PEAQX This compound NMDAR NMDA Receptor PEAQX->NMDAR antagonizes mTOR mTOR Activation NMDAR->mTOR inhibition leads to GluA1 GluA1 Synthesis mTOR->GluA1 Synaptic_Plasticity Synaptic Plasticity GluA1->Synaptic_Plasticity Antidepressant_Effect Antidepressant-like Effect Synaptic_Plasticity->Antidepressant_Effect Start Start: Prepare NMDAR-expressing cells Agonist_CRC Generate baseline agonist concentration-response curve (CRC) Start->Agonist_CRC Incubate Incubate with a fixed concentration of this compound Agonist_CRC->Incubate Shifted_CRC Generate agonist CRC in the presence of this compound Incubate->Shifted_CRC Repeat Repeat for multiple This compound concentrations Shifted_CRC->Repeat Calculate_DR Calculate Dose Ratio (DR) for each concentration Repeat->Calculate_DR Schild_Plot Construct Schild Plot: log(DR-1) vs. log[this compound] Calculate_DR->Schild_Plot Analyze Analyze Schild Plot: Determine slope and pA2 (KB) Schild_Plot->Analyze End End Analyze->End

References

Methodological & Application

Preparing (Rac)-PEAQX Solutions for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of (Rac)-PEAQX solutions intended for in vivo administration. This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a moderate preference for subunits containing GluN2A.[1][2] Proper solution preparation is critical for accurate dosing and obtaining reliable experimental results in animal studies.

Data Summary

The following table summarizes the key quantitative data for preparing and administering this compound solutions based on published literature.

ParameterValueNotes
Compound Form This compound tetrasodium (B8768297) saltThis form is reported to be soluble in water.
Primary Solvent Distilled WaterThe most straightforward and reported solvent for the tetrasodium salt.[1]
Alternative Solvent System DMSO followed by dilution with sterile salineA common alternative for quinoxaline (B1680401) derivatives if solubility in water is an issue. The final DMSO concentration should be minimized.
Stock Solution Concentration 5 mg/mLA concentration that has been successfully used for subcutaneous administration in rats.[1]
Administration Doses 5, 10, 20 mg/kgDoses shown to be effective in rodent models of seizures.[1][3]
Route of Administration Subcutaneous (s.c.), Intraperitoneal (i.p.)Both routes have been documented in the literature.[1][4]
Storage of Stock Solution Prepare fresh daily if possible. If storage is necessary, store at -20°C for up to one month.[5][6]Avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Preparation of this compound in Distilled Water

This protocol is suitable for the water-soluble tetrasodium salt of this compound.

Materials:

  • This compound tetrasodium salt

  • Sterile distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total volume of the solution needed and the desired final concentration (e.g., 5 mg/mL) to calculate the mass of this compound tetrasodium salt required.

  • Weigh the compound: Accurately weigh the calculated amount of this compound tetrasodium salt using an analytical balance and transfer it to a sterile conical tube.

  • Add solvent: Add the calculated volume of sterile distilled water to the conical tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterile filter: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile tube. This step is crucial to ensure the sterility of the solution for in vivo administration.

  • Storage: If not for immediate use, aliquot the solution into smaller, single-use sterile tubes and store at -20°C. It is recommended to prepare solutions fresh on the day of use.[5]

Protocol 2: Preparation of this compound using a Co-Solvent System

This protocol can be used if the available form of this compound has poor aqueous solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Prepare a concentrated stock in DMSO: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. Ensure the compound is fully dissolved.

  • Dilute with sterile saline: Slowly add sterile saline to the DMSO stock solution while vortexing to reach the final desired concentration. It is critical to add the saline dropwise to prevent precipitation of the compound.

  • Observe for precipitation: After dilution, carefully inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for this solvent system.

  • Final DMSO concentration: Ensure the final concentration of DMSO in the administered solution is low (typically <5%) to avoid solvent-induced toxicity in the animals.

  • Sterility: As DMSO is typically sterile, and sterile saline is used, further filtration may not be necessary if aseptic techniques are strictly followed. However, if there are any concerns about sterility, the final solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Prepare this solution fresh before each experiment. Due to the presence of DMSO, long-term storage is generally not recommended.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_prep Preparation of this compound Solution start Start: Determine Required Concentration and Volume weigh Weigh this compound start->weigh add_solvent Add Sterile Distilled Water weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at -20°C or Use Immediately filter->store end_node Ready for In Vivo Administration store->end_node

Caption: Workflow for preparing an aqueous solution of this compound.

Signaling Pathway of this compound Action

G cluster_pathway NMDA Receptor Antagonism by this compound glutamate Glutamate nmda_receptor NMDA Receptor (GluN1/GluN2A) glutamate->nmda_receptor Binds and Activates peaqx This compound peaqx->nmda_receptor Competitively Inhibits ion_channel Ion Channel (Ca²⁺, Na⁺) nmda_receptor->ion_channel Opens downstream Downstream Signaling (e.g., CaMKIV-TORC1-CREB) ion_channel->downstream Activates cellular_response Altered Neuronal Excitability downstream->cellular_response Leads to

Caption: this compound competitively antagonizes the NMDA receptor.

References

Application Notes & Protocols for (Rac)-PEAQX in Primary Neuronal Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

(Rac)-PEAQX (also known as NVP-AAM077) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for receptors containing the GluN2A subunit over those with the GluN2B subunit. [1][2] This makes it a critical pharmacological tool for dissecting the specific roles of different NMDA receptor populations in neuronal function and pathology.

NMDA receptors are glutamate-gated ion channels that play a central role in synaptic plasticity, learning, and memory. However, their overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events known as excitotoxicity.[3][4] Excitotoxicity is a key pathological mechanism in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.

Due to its selectivity, this compound allows researchers to investigate the distinct contributions of GluN2A-containing NMDA receptors to these processes. Key applications in primary neuronal culture experiments include:

  • Investigating Excitotoxicity: Studying the neuroprotective effects of selectively blocking GluN2A-containing NMDA receptors during glutamate-induced excitotoxicity.

  • Synaptic Plasticity Studies: Differentiating the roles of GluN2A and GluN2B subunits in processes like long-term potentiation (LTP) and long-term depression (LTD).

  • Anticonvulsant Research: Examining the mechanisms by which antagonism of specific NMDA receptor subtypes can prevent seizure-like activity in neuronal networks.[5][6]

  • Drug Discovery: Screening for and characterizing novel neuroprotective compounds that target specific NMDA receptor signaling pathways.

  • Signal Transduction Analysis: Elucidating downstream signaling pathways modulated by GluN2A-subunit activity, such as the CaMKIV-TORC1-CREB pathway or mTOR activation.[7][8]

Quantitative Data

The pharmacological profile of this compound is characterized by its binding affinity and inhibitory concentration at different NMDA receptor subtypes.

ParameterReceptor SubtypeValueReference
IC₅₀ Human GluN1/GluN2A31 nM[2][9]
Human GluN1/GluN2B215 nM[2][9]
Human NMDAR 1A/2A270 nM[7]
Human NMDAR 1A/2B29.6 µM[7]
Effective Concentration Induction of apoptosis in cortical striatal slice cultures3 µM[7]

Note: Discrepancies in reported IC₅₀ values may arise from different experimental systems and conditions.

Experimental Protocols

Protocol 1: Neuroprotection Assay Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol details a method to assess the neuroprotective capacity of this compound against excitotoxicity induced by NMDA in primary neuronal cultures.

A. Materials and Reagents

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Plating medium (e.g., Neurobasal medium + B27 supplement + GlutaMAX + penicillin/streptomycin)

  • This compound (NVP-AAM077)

  • N-methyl-D-aspartate (NMDA)

  • Glycine (B1666218) (co-agonist for NMDA receptors)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., LDH cytotoxicity assay, MTT assay, or Calcein-AM/Propidium Iodide staining)

  • Sterile, tissue culture-treated plates (e.g., 96-well or 24-well)

B. Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis plate_cells 1. Plate primary cortical neurons and culture for 10-14 days in vitro (DIV). prep_compounds 2. Prepare stock solutions of This compound, NMDA, and Glycine. plate_cells->prep_compounds pretreat 3. Pre-treat neurons with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for 1-2 hours. prep_compounds->pretreat induce_toxicity 4. Add NMDA (e.g., 50-100 µM) and Glycine (e.g., 10 µM) to induce excitotoxicity. Incubate for 20-30 min. pretreat->induce_toxicity washout 5. Wash out compounds and replace with fresh, conditioned medium. induce_toxicity->washout incubate 6. Incubate for 18-24 hours post-insult. washout->incubate assay 7. Assess neuronal viability using LDH, MTT, or live/dead imaging. incubate->assay data_analysis 8. Quantify data and determine the neuroprotective effect of this compound. assay->data_analysis

Caption: Workflow for an NMDA-induced excitotoxicity assay.

C. Step-by-Step Method

  • Cell Culture: Plate primary cortical neurons onto poly-D-lysine coated plates at an appropriate density. Culture the neurons for 10-14 days in vitro (DIV) to allow for the development of mature synaptic connections and expression of NMDA receptors.

  • Compound Preparation:

    • Prepare a stock solution of this compound in water (e.g., 10 mM).[9]

    • Prepare stock solutions of NMDA (e.g., 10 mM in water) and glycine (e.g., 10 mM in water).

    • On the day of the experiment, prepare working dilutions of this compound in pre-warmed culture medium.

  • Pre-treatment:

    • Gently remove half of the medium from each well and replace it with medium containing the desired concentration of this compound (e.g., 0.1, 1, 3, 10 µM). Include a "vehicle control" group (medium only).

    • Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.

  • Induction of Excitotoxicity:

    • Prepare the NMDA/glycine treatment medium. For a final concentration of 100 µM NMDA and 10 µM glycine, add the appropriate amount of stock solutions to the culture medium.

    • Add the NMDA/glycine medium to the wells (except for the "no-toxin" control group).

    • Incubate for 20-30 minutes at 37°C. This short, intense exposure is critical for inducing excitotoxicity.

  • Washout and Recovery:

    • Carefully remove the treatment medium from all wells.

    • Wash the cells gently two times with pre-warmed PBS or culture medium to remove all traces of the compounds.

    • Add fresh, pre-conditioned culture medium back to each well.

  • Incubation: Return the plates to the incubator and culture for an additional 18-24 hours.

  • Assessment of Neuronal Viability:

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell lysis.

    • MTT Assay: Measure the metabolic activity of surviving cells.

    • Fluorescence Microscopy: Use live/dead cell staining (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells) to visualize and quantify neuronal survival.

  • Data Analysis:

    • Normalize the data. For LDH assays, express results as a percentage of the "maximum LDH release" control. For MTT or cell count assays, express results as a percentage of the "vehicle control" group.

    • Plot the dose-response curve for this compound to determine its protective concentration range.

Signaling Pathways

NMDA Receptor-Mediated Signaling and Antagonism by this compound

Overstimulation of NMDA receptors leads to pathological calcium influx, activating downstream cell death pathways. This compound competitively binds to the glutamate (B1630785) site on the GluN2A subunit, preventing channel opening and subsequent excitotoxicity.

G cluster_downstream Downstream Effects glutamate Glutamate nmdar GluN1/GluN2A NMDA Receptor glutamate->nmdar Binds & Activates peaqx This compound peaqx->nmdar Competitively Blocks ca_influx Ca²⁺ Influx nmdar->ca_influx Channel Opening nNOS nNOS Activation ca_influx->nNOS caspases Caspase Activation ca_influx->caspases dna_damage DNA Damage nNOS->dna_damage cell_death Excitotoxic Cell Death caspases->cell_death dna_damage->cell_death

Caption: this compound blocks NMDA receptor-mediated excitotoxicity.

References

Application Notes and Protocols for (Rac)-PEAQX in a Pentylenetetrazol-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PEAQX is a racemic mixture of the competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the GluN2A subunit.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a pentylenetetrazol (PTZ)-induced seizure model, a common preclinical model for generalized seizures. The protocols and data presented are compiled from published research and are intended to guide researchers in designing and conducting their own studies.

Pentylenetetrazol (PTZ) is a gamma-aminobutyric acid (GABA) type A (GABA-A) receptor antagonist.[3][4] By blocking the inhibitory effects of GABA, PTZ induces neuronal hyperexcitability, leading to seizures.[3][4] this compound, by antagonizing the excitatory NMDA receptors, is expected to counteract this effect and exhibit anticonvulsant properties.

Data Presentation

The following tables summarize the quantitative data on the anticonvulsant effects of this compound in a PTZ-induced seizure model in developing rats. The data is adapted from studies by Kubova et al. (2021).[1]

Table 1: Effect of this compound on the Incidence of Generalized Tonic-Clonic Seizures (GTCS) in PTZ-Treated Rats

Animal Age (Postnatal Day)This compound Dose (mg/kg, s.c.)Incidence of GTCS (%)
P12Vehicle Control100
5100 (tonic phase suppressed)
10100 (tonic phase suppressed)
2025
P18Vehicle Control100
5100 (tonic phase suppressed)
10100 (tonic phase suppressed)
2010
P25Vehicle Control100
570
1040
2020

Table 2: Effect of this compound on the Latency to Generalized Seizures (GS) in PTZ-Treated Rats

Animal Age (Postnatal Day)This compound Dose (mg/kg, s.c.)Mean Latency to GS (seconds)
P12Vehicle Control~150
5~250
10~300
P18Vehicle Control~200
5~250
10~350
P25Vehicle Control~200
5~250
10~300

*Indicates a statistically significant increase in latency compared to the vehicle control group.

Table 3: Effect of this compound on Seizure Severity Score in PTZ-Treated Rats

Animal Age (Postnatal Day)This compound Dose (mg/kg, s.c.)Mean Seizure Severity Score (0-5 scale)
P12Vehicle Control5.0
5~3.5
10~3.0
20~1.0
P18Vehicle Control5.0
5~3.0
10~2.5
20~0.5
P25Vehicle Control5.0
5~4.0
10~3.0
20~2.0*

*Indicates a statistically significant decrease in seizure severity compared to the vehicle control group.

Experimental Protocols

This section details the methodologies for investigating the effects of this compound in a PTZ-induced seizure model.

Animal Model and Housing
  • Species: Wistar rats (or other appropriate rodent strain).

  • Age: Developing rats (e.g., postnatal days 12, 18, and 25) are often used to study age-dependent effects of anticonvulsants.[1]

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures should be in accordance with institutional animal care and use committee guidelines.

Reagent Preparation
  • This compound Solution: Dissolve this compound tetrasodium (B8768297) salt in physiological saline (0.9% NaCl). Prepare fresh on the day of the experiment. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (e.g., 1-4 mL/kg).

  • Pentylenetetrazol (PTZ) Solution: Dissolve PTZ in physiological saline. A common concentration is 10 mg/mL. Prepare fresh on the day of the experiment.[1]

Experimental Procedure
  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment begins.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound 5 mg/kg, 10 mg/kg, 20 mg/kg).

  • This compound Administration: Administer the prepared this compound solution or vehicle control via subcutaneous (s.c.) injection.

  • Pre-treatment Time: A pre-treatment time of 30 minutes between this compound/vehicle administration and PTZ injection is recommended.[1]

  • PTZ Administration: Administer PTZ via subcutaneous (s.c.) injection at a convulsant dose (e.g., 100 mg/kg).[1]

  • Observation Period: Immediately after PTZ injection, place each animal in an individual observation cage and record its behavior for at least 30 minutes.

  • Seizure Scoring: Score the seizure severity using a standardized scale, such as the modified Racine scale:

    • Stage 0: No response

    • Stage 1: Ear and facial twitching

    • Stage 2: Myoclonic jerks without upright posture

    • Stage 3: Myoclonic jerks, upright posture with bilateral forelimb clonus

    • Stage 4: Clonic-tonic seizures

    • Stage 5: Generalized tonic-clonic seizures with loss of righting reflex

  • Data Collection: Record the following parameters for each animal:

    • Latency to the first seizure manifestation (e.g., myoclonic jerk).

    • Latency to the onset of generalized tonic-clonic seizures.

    • Duration of seizures.

    • Maximum seizure stage reached.

Visualizations

Signaling Pathway of PTZ and this compound Action

PTZ_PEAQX_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs Pharmacological Agents Glutamate_vesicle Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate_vesicle->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens GABA_A_R GABA-A Receptor Cl_channel Cl⁻ Channel GABA_A_R->Cl_channel Opens Excitation Neuronal Excitation (Depolarization) Ca_channel->Excitation Ca²⁺ Influx leads to Inhibition Neuronal Inhibition (Hyperpolarization) Cl_channel->Inhibition Cl⁻ Influx leads to Excitation->Inhibition Balance determines Seizure Threshold PTZ Pentylenetetrazol (PTZ) PTZ->GABA_A_R Antagonizes PEAQX This compound PEAQX->NMDA_R Antagonizes GABA GABA GABA->GABA_A_R Binds

Caption: Opposing actions of PTZ and this compound on neuronal excitability.

Experimental Workflow

Experimental_Workflow A Animal Acclimation (≥ 1 hour) B Randomization into Treatment Groups A->B C Administration of This compound or Vehicle (s.c.) B->C D Pre-treatment Period (30 minutes) C->D E PTZ Administration (e.g., 100 mg/kg, s.c.) D->E F Behavioral Observation (≥ 30 minutes) E->F G Data Collection & Analysis - Seizure Latency - Seizure Duration - Seizure Severity F->G Seizure_Logic PTZ PTZ Administration GABA_Inhibition Decreased GABAergic Inhibition PTZ->GABA_Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_Inhibition->Neuronal_Hyperexcitability Seizure Seizure Neuronal_Hyperexcitability->Seizure PEAQX This compound Administration NMDA_Antagonism NMDA Receptor Antagonism PEAQX->NMDA_Antagonism Reduced_Excitation Reduced Glutamatergic Excitation NMDA_Antagonism->Reduced_Excitation Reduced_Excitation->Neuronal_Hyperexcitability Counteracts

References

Application Notes and Protocols for (Rac)-PEAQX in Cortical Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Rac)-PEAQX, also known as (Rac)-NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exhibits a moderate selectivity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[2][3] While initially reported to have a 100-fold selectivity for GluN1/GluN2A receptors, further studies have indicated a more modest 5- to 10-fold difference in affinity.[2][3] As a water-soluble compound, this compound is suitable for use in in vitro preparations such as cortical brain slices to investigate the role of NMDA receptors, particularly GluN2A-containing subtypes, in synaptic transmission and plasticity. Its anticonvulsant properties have been demonstrated in in vivo models, including against cortical epileptic afterdischarges in rats.[4][5]

These application notes provide a detailed protocol for the use of this compound in whole-cell patch-clamp electrophysiology experiments on acute cortical brain slices.

Quantitative Data

The following table summarizes key quantitative data for this compound based on published literature.

ParameterValueSpecies/SystemReference
IC50 (hNMDAR 1A/2A) 270 nMHuman recombinant[6]
IC50 (hNMDAR 1A/2B) 29.6 µMHuman recombinant[6]
IC50 (GluN1/2A) 31 nMRecombinant[3]
IC50 (GluN1/2B) 215 nMRecombinant[3]
Effective Anticonvulsant Dose (in vivo) 5 - 20 mg/kg (s.c.)Rat[4][5]

Signaling Pathway

This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. By blocking this site, it prevents the influx of Ca2+ and Na+ that normally occurs upon glutamate and co-agonist (glycine or D-serine) binding and subsequent channel opening. This inhibition of ion flow blocks downstream signaling cascades that are dependent on NMDA receptor activation, such as the activation of CaMKIV and CREB, which are involved in synaptic plasticity and cell survival.

PEAQX_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaMKIV CaMKIV CREB CREB CaMKIV->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates Ca_ion->CaMKIV Activates PEAQX This compound PEAQX->NMDAR Blocks

This compound Signaling Pathway

Experimental Protocols

I. Preparation of Acute Cortical Brain Slices

This protocol is adapted from standard procedures for preparing acute brain slices from rodents.[7][8][9]

Solutions:

  • Slicing Solution (NMDG-based, ice-cold): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. The pH should be adjusted to 7.3-7.4 with HCl, and the osmolarity should be 300-310 mOsm. Continuously bubble with 95% O2 / 5% CO2 (carbogen).

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgSO4. Continuously bubble with carbogen (B8564812) for at least 30 minutes before use.

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

  • Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

  • Rapidly dissect the brain and place it in the ice-cold slicing solution.

  • Mount the brain onto the vibratome stage. For cortical slices, a coronal or sagittal orientation is common.

  • Cut 300-400 µm thick slices in the ice-cold, carbogenated slicing solution.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 30 minutes.

  • After recovery, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

II. Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for obtaining whole-cell recordings from cortical neurons to study the effects of this compound.

Materials:

  • Recording Chamber: Submerged or interface type, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.

  • Microscope: Upright microscope with DIC optics.

  • Micromanipulators: For positioning the recording and stimulating electrodes.

  • Patch Pipettes: Pulled from borosilicate glass, with a resistance of 3-6 MΩ when filled with internal solution.

  • Internal Solution (K-gluconate based): 135 mM K-gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to 290-300 mOsm.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in deionized water. This compound is water-soluble.

Procedure:

  • Transfer a cortical slice to the recording chamber and secure it.

  • Identify a healthy pyramidal neuron in the desired cortical layer (e.g., Layer V) under the microscope.

  • Approach the neuron with a patch pipette containing the internal solution and establish a gigaohm seal.

  • Rupture the membrane to obtain the whole-cell configuration.

  • Record baseline synaptic activity. To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked with an antagonist like NBQX (10-20 µM).[10][11][12] NMDA receptor currents are typically recorded at a positive holding potential (e.g., +40 mV) to relieve the magnesium block.[13][14]

  • Bath-apply this compound at the desired concentration (e.g., starting from a concentration around its IC50, such as 300 nM, and titrating up) by adding it to the perfusion aCSF.

  • Record the changes in NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence of this compound.

  • Wash out the drug by perfusing with regular aCSF and record the recovery of the synaptic response.

Experimental Workflow

The following diagram illustrates the general workflow for a cortical brain slice electrophysiology experiment using this compound.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Animal_Prep Anesthesia & Perfusion Dissection Brain Dissection Animal_Prep->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Recovery (32-34°C, 30 min) Slicing->Recovery Incubation Incubation (Room Temp, >1 hr) Recovery->Incubation Recording_Setup Transfer Slice to Recording Chamber Incubation->Recording_Setup Patching Obtain Whole-Cell Recording Recording_Setup->Patching Baseline Record Baseline Synaptic Activity Patching->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application Recording_Drug Record in Presence of Drug Drug_Application->Recording_Drug Washout Washout with aCSF Recording_Drug->Washout Data_Acquisition Acquire & Digitize Signals Recording_Drug->Data_Acquisition Washout->Recording_Setup Next Slice Analysis Analyze EPSC Amplitude, Frequency, etc. Data_Acquisition->Analysis Statistics Statistical Analysis Analysis->Statistics

Experimental Workflow Diagram

References

Application Notes and Protocols for Behavioral Testing in Mice Treated with (Rac)-PEAQX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-PEAQX, a selective GluN2A-containing N-methyl-D-aspartate (NMDA) receptor antagonist, in behavioral studies with mice. This document includes detailed protocols for key behavioral assays, a summary of available quantitative data, and a visualization of the relevant signaling pathway.

Introduction to this compound

This compound, also known as PEAQX or NVP-AAM077, is a competitive antagonist at the NMDA receptor[1]. It exhibits a preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit[1]. The GluN2A subunit becomes more dominant during postnatal development[2]. Due to the critical role of NMDA receptors in synaptic plasticity, learning, and memory, the blockade of these receptors can lead to a variety of behavioral changes[3]. While initially studied for its anticonvulsant properties in rats, recent research has begun to explore its behavioral effects in mice, particularly in the domains of cognitive flexibility and social behavior[4][5].

Data Presentation

The following tables summarize the available quantitative data from behavioral studies in mice treated with this compound.

Table 1: Effects of this compound on Cognitive Flexibility in the Attentional Set-Shifting Task (ASST) in Pubertal Mice [4]

Behavioral PhaseParameterVehiclePEAQX
Overall Trials to Criterion ~100~150
Errors to Criterion ~40~70
Reversal 1 (Rev1) Trials to Criterion ~15~30
Errors to Criterion ~5~15
Intradimensional Shift (IDS) Trials to Criterion ~10~25
Errors to Criterion ~2~10
Reversal 2 (Rev2) Trials to Criterion ~15~30
Errors to Criterion ~5~15

Note: Values are approximated from graphical representations in the cited literature. The study found that PEAQX treatment increased the overall trials and errors to criterion, indicating impaired cognitive flexibility. Significant effects were observed in specific phases of the task as detailed in the table.

Table 2: Effects of this compound on Social Interaction in Adult Mice [5]

ParameterVehiclePEAQX
Social Interaction Time Not specifiedDisrupted
Locomotor Activity No effectNo effect
Rotarod Performance No effectNo effect

Note: This data is based on an abstract and indicates that a dose of PEAQX that did not affect motor function disrupted social interaction in 8-week old mice. Specific quantitative values for social interaction time were not provided.

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below.

Attentional Set-Shifting Task (ASST) for Cognitive Flexibility

This task assesses the ability of a mouse to shift its attention between different perceptual dimensions of a stimulus.

Apparatus:

  • A testing apparatus consisting of a starting compartment and a choice area with two pots.

  • A variety of digging media (e.g., shredded paper, beads, foam) and distinct odors (e.g., lemon, vanilla) to serve as stimulus dimensions.

  • Food rewards (e.g., a small piece of a preferred food item).

Procedure:

  • Habituation and Pre-training:

    • Habituate the mice to the testing apparatus and the food reward in their home cage for 2-3 days.

    • Train the mice to dig in pots containing the digging medium to find the food reward.

  • Testing Phases:

    • The task consists of a series of discrimination problems where the mouse must learn to associate the food reward with a specific stimulus dimension (e.g., a particular odor or digging medium).

    • Simple Discrimination (SD): The mouse learns to discriminate between two stimuli within one dimension (e.g., lemon vs. vanilla odor).

    • Reversal 1 (Rev1): The previously rewarded stimulus is now unrewarded, and the previously unrewarded stimulus is rewarded.

    • Intradimensional Shift (IDS): New stimuli from the same dimension are introduced, and the mouse must learn a new discrimination.

    • Reversal 2 (Rev2): A reversal of the IDS rule.

    • Extradimensional Shift (EDS): A new stimulus dimension becomes relevant (e.g., the digging medium instead of the odor).

    • Reversal 3 (Rev3): A reversal of the EDS rule.

  • This compound Administration:

    • Administer this compound or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a specified time before the start of the testing session. Doses used in pubertal mice have been around 10 mg/kg[4].

  • Data Collection and Analysis:

    • Record the number of trials required for the mouse to reach a set criterion of correct choices (e.g., 6 consecutive correct choices).

    • Record the number of errors made before reaching the criterion.

    • Analyze the data to compare the performance between the this compound-treated and vehicle-treated groups across the different phases of the task.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This test is used to assess general locomotor activity and anxiety-related behaviors in a novel environment.

Apparatus:

  • A square or circular arena (e.g., 40 cm x 40 cm) with walls high enough to prevent escape.

  • The arena floor is typically divided into a central zone and a peripheral zone.

  • An overhead camera connected to a video-tracking system.

Procedure:

  • Habituation:

    • Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • This compound Administration:

    • Administer this compound or vehicle control at a specified time before placing the mouse in the arena. Based on rodent studies with NMDA antagonists, a 30-minute pre-treatment time is common[6].

  • Testing:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to freely explore the arena for a set duration, typically 5-10 minutes.

    • Record the session using the overhead camera and tracking software.

  • Data Collection and Analysis:

    • Locomotor Activity: Total distance traveled, mean speed.

    • Anxiety-Like Behavior: Time spent in the center zone versus the peripheral zone, number of entries into the center zone, frequency of rearing and grooming behaviors.

    • Clean the arena thoroughly between each mouse to eliminate olfactory cues.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).

  • Two opposite arms are enclosed by high walls (closed arms), and the other two opposite arms are open (open arms).

  • A central platform connects the four arms.

  • An overhead camera and video-tracking software.

Procedure:

  • Habituation:

    • Acclimate the mice to the testing room for at least 30 minutes prior to the test.

  • This compound Administration:

    • Administer this compound or vehicle control before the test.

  • Testing:

    • Place the mouse on the central platform, facing one of the open arms.

    • Allow the mouse to explore the maze freely for a 5-minute session.

    • Record the session with the camera and tracking system.

  • Data Collection and Analysis:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general activity).

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

    • Clean the maze between trials.

Social Interaction Test

This test evaluates the sociability of a mouse by measuring its preference for interacting with another mouse versus an inanimate object.

Apparatus:

  • A three-chambered apparatus with a central chamber and two side chambers.

  • Removable partitions to control access to the side chambers.

  • Small wire cages to contain a "stranger" mouse and a novel object.

Procedure:

  • Habituation:

    • Place the test mouse in the central chamber and allow it to freely explore all three empty chambers for a 10-minute habituation period.

  • Sociability Phase:

    • Confine an unfamiliar "stranger" mouse (of the same sex and age) within a wire cage in one of the side chambers.

    • Place an identical but empty wire cage in the opposite side chamber.

    • Place the test mouse back in the center chamber and remove the partitions, allowing it to explore all three chambers for 10 minutes.

  • This compound Administration:

    • Administer this compound or vehicle control prior to the habituation or testing phase.

  • Data Collection and Analysis:

    • Measure the time the test mouse spends in each of the three chambers.

    • Measure the time the test mouse spends actively sniffing each of the wire cages.

    • A sociability index can be calculated as: (Time with Stranger Mouse - Time with Empty Cage) / (Time with Stranger Mouse + Time with Empty Cage).

    • A preference for the chamber with the stranger mouse is indicative of normal sociability.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a general experimental workflow for behavioral testing.

PEAQX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Binds & Activates PEAQX This compound PEAQX->NMDA_Receptor Competitively Antagonizes Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Behavioral_Outcomes Behavioral Outcomes (Learning, Memory, Cognition, Social Behavior) Synaptic_Plasticity->Behavioral_Outcomes

Caption: Signaling pathway of this compound at the NMDA receptor.

Behavioral_Test_Workflow Animal_Acclimation Animal Acclimation (to housing & testing room) Drug_Administration This compound or Vehicle Administration Animal_Acclimation->Drug_Administration Behavioral_Test Behavioral Test (e.g., ASST, Open Field, EPM, Social Interaction) Drug_Administration->Behavioral_Test Data_Acquisition Data Acquisition (Video Tracking & Scoring) Behavioral_Test->Data_Acquisition Data_Analysis Data Analysis (Statistical Comparison) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for behavioral testing in mice.

References

Application Notes and Protocols: Measuring Caspase-3 Activity Induced by (Rac)-PEAQX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the measurement of Caspase-3 activity in biological samples following induction of apoptosis by (Rac)-PEAQX. This compound, also known as NVP-AAM077, is a selective NMDA receptor antagonist that has been shown to promote the activation of Caspase-3, a key executioner caspase in the apoptotic pathway.[1][2] This application note will describe the use of a fluorometric assay to quantify Caspase-3 activity in cell lysates after treatment with this compound.

Introduction to Caspase-3 and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[3] The caspase family of cysteine proteases are central regulators of this process.[4] Caspases are synthesized as inactive zymogens and, upon receiving an apoptotic signal, become activated through a proteolytic cascade.[5] Caspase-3 is a critical executioner caspase that, once activated by initiator caspases like Caspase-8 or Caspase-9, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and chromatin condensation.[5][6] The activation of Caspase-3 is therefore a reliable indicator of apoptosis.

This compound has been identified as an agent that can induce apoptosis and promote the activation of Caspase-3 in cell cultures.[1][2] The following protocol details a method to treat cells with this compound and subsequently measure the induced Caspase-3 activity using a fluorometric assay based on the cleavage of the specific substrate Ac-DEVD-AMC.

Principle of the Assay

The Caspase-3 activity assay is based on the detection of a fluorescent signal generated by the cleavage of a specific substrate by active Caspase-3.[7] The substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), is a non-fluorescent peptide. In the presence of active Caspase-3, the enzyme cleaves the substrate between the aspartate (D) and AMC residues, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The intensity of the fluorescence, measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the Caspase-3 activity in the sample.

Data Presentation

The following tables summarize the reported effects of this compound on Caspase-3 activity.

Table 1: In Vitro Effects of this compound on Caspase-3 Activation

Cell/Tissue TypeThis compound ConcentrationObserved EffectReference
Cortical Striatal Slice Cultures3 µMPromotion of Caspase-3 activation and apoptosis.[1][2]

Table 2: In Vivo Effects of this compound on Caspase-3 Activity

Animal ModelDosageRoute of AdministrationObserved Effect in StriatumReference
Rats20 mg/kgSubcutaneous (s.c.)Approximately 8-fold increase in Caspase-3 activity.[1]
Rats10-40 mg/kgSubcutaneous (s.c.)Dose-dependent increase in Caspase-3 activity.[1]

Signaling Pathway and Experimental Workflow

Caspase-3 Activation Pathway

The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade.

Caspase3_Pathway Extrinsic Extrinsic Pathway (e.g., Death Receptors) Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (e.g., Mitochondrial Stress) Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 PEAQX This compound PEAQX->Intrinsic Induces Caspase3_pro Pro-Caspase-3 (Inactive) Caspase8->Caspase3_pro Cleaves & Activates Caspase9->Caspase3_pro Cleaves & Activates Caspase3_active Active Caspase-3 (Executioner) Caspase3_pro->Caspase3_active Substrates Cellular Substrates (e.g., PARP, Gelsolin) Caspase3_active->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 activation in apoptosis.

Experimental Workflow

The diagram below outlines the major steps of the experimental protocol.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with this compound and controls Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Lysis Lyse cells on ice Harvest->Lysis Centrifuge Centrifuge to obtain cytosolic extract Lysis->Centrifuge Assay_Setup Set up assay plate: - Lysate - Reaction Buffer - (Optional) Inhibitor Centrifuge->Assay_Setup Reaction Add Ac-DEVD-AMC Substrate Assay_Setup->Reaction Incubate Incubate at 37°C Reaction->Incubate Measure Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: Caspase-3 activity assay workflow.

Experimental Protocols

Materials and Reagents
  • Cells: Adherent or suspension cells of interest.

  • This compound: To be dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: Appropriate for the cell line used.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). Store at 4°C.

  • 2x Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 10 mM DTT). Store at 4°C. Add DTT fresh before use.

  • Caspase-3 Substrate (Ac-DEVD-AMC): Stock solution (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

  • Caspase-3 Inhibitor (Ac-DEVD-CHO): (Optional, for control wells) Stock solution (e.g., 2 mM in DMSO). Store at -20°C.

  • Recombinant Active Caspase-3: (Optional, for positive control).

  • Protein Assay Reagent: (e.g., Bradford or BCA).

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader.

Procedure

Part 1: Induction of Apoptosis with this compound

  • Cell Seeding: Seed cells in appropriate culture plates or flasks. For adherent cells, allow them to attach overnight. The optimal cell density should be determined empirically for each cell line.

  • Treatment: Prepare a working solution of this compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound at the desired final concentration (e.g., 3 µM, based on published data).

  • Controls: Concurrently, prepare control cultures:

    • Untreated Control: Cells incubated with culture medium containing the same concentration of the solvent (e.g., DMSO) used for this compound.

    • Positive Control (Optional): Cells treated with a known apoptosis inducer (e.g., Staurosporine).

  • Incubation: Incubate the cells for a time period sufficient to induce apoptosis. This should be determined experimentally (e.g., 3-24 hours).

Part 2: Preparation of Cell Lysate

  • Harvesting Cells:

    • Adherent Cells: Aspirate the medium, wash the cells once with ice-cold PBS, and then detach them (e.g., using a cell scraper in a minimal volume of PBS).

    • Suspension Cells: Collect the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[8]

  • Incubation: Incubate the cell suspension on ice for 10-15 minutes.[8]

  • Centrifugation: Centrifuge the lysate at 10,000-16,000 x g for 10 minutes at 4°C to pellet the cellular debris.[8][9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. Keep on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay. This is crucial for normalizing the Caspase-3 activity.

Part 3: Caspase-3 Activity Assay

  • Assay Plate Setup: In a 96-well black microplate, add the following to each well:

    • Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).

    • Inhibitor Control Wells (Optional): 50 µL of cell lysate + Caspase-3 inhibitor (to a final concentration of ~10 µM).

    • Blank Well: 50 µL of Cell Lysis Buffer.

    • Positive Control Well (Optional): Recombinant active Caspase-3 in Cell Lysis Buffer.

  • Reaction Mix Preparation: Prepare the Caspase Reaction Mix. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of Ac-DEVD-AMC substrate (final concentration ~200 µM).[8] Prepare enough mix for all sample and control wells.

  • Initiate Reaction: Add 55 µL of the Caspase Reaction Mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8][9] The optimal incubation time may vary depending on the level of Caspase-3 activity.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[7]

Data Analysis
  • Subtract Background: Subtract the fluorescence reading from the blank well from all other readings.

  • Normalize to Protein Concentration: Divide the background-subtracted fluorescence value of each sample by its protein concentration to obtain the specific activity.

  • Calculate Fold-Increase: The fold-increase in Caspase-3 activity can be determined by comparing the specific activity of the this compound-treated samples to the specific activity of the untreated control samples.

Formula: Fold Increase = (Specific Activity of Treated Sample) / (Specific Activity of Untreated Control)

References

Application Notes and Protocols for Long-Term Administration of (Rac)-PEAQX in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PEAQX, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the GluN2A subunit.[1] Primarily investigated for its anticonvulsant properties, its long-term effects in animal models are not extensively documented in publicly available literature.[2] These application notes provide a detailed overview of known administration protocols from short-term studies and offer a framework for designing long-term administration studies based on existing data and general toxicological principles. The information herein is intended to guide researchers in developing robust experimental plans for evaluating the chronic effects of this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from short-term studies involving this compound administration in rodent models.

Table 1: Anticonvulsant Efficacy of this compound in Developing Rats [2][3]

Animal ModelAgeDosage (s.c.)Seizure ModelKey Findings
Sprague-Dawley RatP125, 10, 20 mg/kgPentylenetetrazol (PTZ)-inducedDose-dependent suppression of generalized tonic-clonic seizures.
Sprague-Dawley RatP185, 10, 20 mg/kgPentylenetetrazol (PTZ)-inducedDose-dependent suppression of generalized tonic-clonic seizures.
Sprague-Dawley RatP255, 10, 20 mg/kgPentylenetetrazol (PTZ)-inducedDose-dependent suppression of generalized tonic-clonic seizures.
Sprague-Dawley RatP255, 10, 20 mg/kgCortical Epileptic AfterdischargesAll doses demonstrated anticonvulsant action.

Table 2: Effects of this compound on Social Behavior in Rats [4]

Animal ModelAgeDosage (s.c.)Behavioral TestKey Findings
Sprague-Dawley RatAdolescent2.5, 5, 10, 20 mg/kgSocial Interaction TestSocial inhibition observed at 10 and 20 mg/kg.
Sprague-Dawley RatAdult2.5, 5, 10, 20 mg/kgSocial Interaction TestSocial inhibition observed at 20 mg/kg.

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity in Developing Rats

This protocol is adapted from studies investigating the acute anticonvulsant effects of this compound.[2][3]

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Age Groups: Postnatal day 12 (P12), P18, and P25.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. Pups are housed with their dams until weaning.

2. Drug Preparation and Administration:

  • This compound: Dissolve in a suitable vehicle (e.g., saline) to the desired concentrations.

  • Dosages: 5, 10, and 20 mg/kg.

  • Route of Administration: Subcutaneous (s.c.) injection.

  • Control Group: Administer vehicle only.

3. Seizure Induction:

  • Pentylenetetrazol (PTZ)-Induced Seizures: Administer PTZ (e.g., 100 mg/kg, i.p.) a set time after PEAQX or vehicle administration (e.g., 15-30 minutes).

  • Cortical Epileptic Afterdischarges: For surgically prepared animals with implanted electrodes, deliver electrical stimulation to the sensorimotor cortex to induce afterdischarges.

4. Behavioral and Physiological Assessment:

  • PTZ Model: Observe animals for a set period (e.g., 30 minutes) and score seizure severity using a standardized scale (e.g., Racine scale). Record the latency to the first seizure and the incidence of different seizure types.

  • Cortical Afterdischarge Model: Record electroencephalographic (EEG) activity to determine the duration and frequency of afterdischarges.

Protocol 2: Proposed Framework for Long-Term Administration and Safety Evaluation

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats (young adults, e.g., 8-10 weeks old). Both sexes should be included.

  • Housing: As per standard guidelines, with environmental enrichment.

2. Dose Selection and Administration:

  • Dose-Ranging Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) for chronic administration.

  • Chronic Study Dosages: Select at least three dose levels (low, mid, high) based on the MTD and the effective doses from acute studies (e.g., 5, 10, 20 mg/kg).

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) daily injections. Alternatively, consider osmotic mini-pumps for continuous administration to maintain stable plasma concentrations.

  • Duration: A minimum of 28 days, with longer durations (e.g., 90 days) providing more comprehensive data.

  • Control Group: Administer vehicle daily.

3. In-Life Monitoring and Assessments:

  • Clinical Observations: Daily checks for general health, behavior, and any signs of toxicity.

  • Body Weight and Food/Water Consumption: Record weekly.

  • Behavioral Assessments: Conduct a battery of tests at baseline and at specified intervals during the study (e.g., monthly). This should include tests for:

    • Motor Function: Open field test, rotarod.

    • Cognitive Function: Morris water maze, novel object recognition.

    • Anxiety-like Behavior: Elevated plus maze, light-dark box.

  • Clinical Pathology: Collect blood samples at interim points and at termination for hematology and clinical chemistry analysis.

4. Terminal Procedures:

  • Necropsy: Perform a full gross necropsy on all animals.

  • Histopathology: Collect and preserve a comprehensive set of tissues for histopathological examination, with a focus on the central nervous system.

  • Neurochemical Analysis: Collect brain tissue for analysis of neurotransmitter levels, receptor density, and markers of neuroinflammation or neurodegeneration.

Mandatory Visualizations

Experimental_Workflow_Long_Term_PEAQX_Study cluster_pre_study Pre-Study Phase cluster_treatment Treatment Phase (e.g., 28 or 90 days) cluster_post_study Post-Study Analysis acclimatization Acclimatization of Animals (e.g., 1 week) baseline Baseline Behavioral and Physiological Measures acclimatization->baseline daily_dosing Daily Administration (Vehicle or PEAQX at Low, Mid, High Doses) baseline->daily_dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight, Food/Water Intake) daily_dosing->monitoring interim_assessment Interim Assessments (e.g., Behavioral Tests, Blood Collection) daily_dosing->interim_assessment terminal_procedures Terminal Procedures (Necropsy, Tissue Collection) daily_dosing->terminal_procedures monitoring->interim_assessment interim_assessment->terminal_procedures histopathology Histopathology terminal_procedures->histopathology neurochemistry Neurochemical Analysis terminal_procedures->neurochemistry data_analysis Data Analysis and Interpretation histopathology->data_analysis neurochemistry->data_analysis

Caption: Proposed experimental workflow for a long-term this compound study in rodents.

PEAQX_Signaling_Pathway PEAQX This compound NMDA_R GluN2A-containing NMDA Receptor PEAQX->NMDA_R Antagonism Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Inhibition of CaMKIV CaMKIV Ca_influx->CaMKIV Reduced Activation CREB CREB CaMKIV->CREB Reduced Phosphorylation pCREB pCREB CREB->pCREB Phosphorylation Gene_expression Altered Gene Expression (e.g., BDNF, c-Fos) pCREB->Gene_expression Regulates Neuronal_survival Neuronal Survival and Plasticity Gene_expression->Neuronal_survival

Caption: Putative signaling pathway affected by long-term this compound administration.

References

Application Notes and Protocols for the Experimental Use of (Rac)-PEAQX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PEAQX, also known as (Rac)-NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling. This document provides detailed application notes and protocols for the dissolution and experimental use of this compound. It includes comprehensive solubility data, step-by-step procedures for in vitro and in vivo studies, and a summary of its mechanism of action. The provided information is intended to facilitate the effective use of this compound in neuroscience research and drug development.

Introduction

This compound is a valuable pharmacological tool for investigating the roles of NMDA receptors in various physiological and pathological processes. As a competitive antagonist, it binds to the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting its activation by the endogenous agonist glutamate. While it shows some selectivity for GluN2A-containing receptors over GluN2B-containing receptors, it is often used as a broad-spectrum NMDA receptor antagonist in experimental settings. Understanding its solubility and proper handling is crucial for obtaining reliable and reproducible experimental results.

Data Presentation: Solubility of this compound and its Tetrasodium (B8768297) Salt

The solubility of this compound can vary depending on its salt form. The tetrasodium salt of PEAQX is significantly more soluble in aqueous solutions than the free acid form. The following table summarizes the available solubility data for PEAQX tetrasodium salt, which is the most commonly used form for experimental purposes. For this compound (free acid form), qualitative descriptions are provided due to the limited availability of precise quantitative data.

SolventThis compound (Free Acid)PEAQX Tetrasodium SaltNotes
WaterPoorly solubleSoluble up to 10 mM[1]Gentle warming may be required to achieve 10 mM with the tetrasodium salt.
Distilled WaterPoorly solubleA concentration of 5 mg/mL has been used for in vivo studies[2].This corresponds to approximately 9.22 mM.
Phosphate-Buffered Saline (PBS)Poorly solubleSoluble up to 100 mg/mL (184.4 mM) with sonication[3].Prepare fresh and filter-sterilize before use.
Dimethyl Sulfoxide (DMSO)SolubleSolubleFor in vivo use, a common practice is to dissolve in DMSO and then dilute with sterile saline[4].
EthanolInformation not availableInformation not available-

Note: When preparing solutions, it is recommended to start with a small amount of the compound and gradually add the solvent until the desired concentration is reached. Sonication and gentle warming can aid in dissolution, particularly for higher concentrations. For aqueous solutions intended for cell culture or in vivo use, sterile filtration through a 0.22 µm filter is recommended.

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a concentrated stock solution of PEAQX tetrasodium salt for use in in vitro assays (e.g., cell culture experiments).

Materials:

  • PEAQX tetrasodium salt powder

  • Sterile, nuclease-free water or PBS

  • Sterile conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol:

  • Aseptically weigh the desired amount of PEAQX tetrasodium salt powder in a sterile conical tube.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

  • Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

In Vivo Vehicle Preparation and Administration

Objective: To prepare a solution of PEAQX tetrasodium salt for in vivo administration (e.g., subcutaneous or intraperitoneal injection).

Materials:

  • PEAQX tetrasodium salt powder

  • Sterile distilled water or sterile saline (0.9% NaCl)

  • (Optional) DMSO

  • Sterile vials

  • Vortex mixer

Protocol 1: Aqueous Solution

  • Weigh the required amount of PEAQX tetrasodium salt for the desired dosage and number of animals.

  • Dissolve the powder in sterile distilled water or saline to the final desired concentration (e.g., 5 mg/mL)[2].

  • Vortex thoroughly to ensure complete dissolution.

  • The solution is now ready for administration (e.g., subcutaneous injection)[2]. Prepare fresh on the day of use.

Protocol 2: DMSO/Saline Formulation

  • For compounds with limited aqueous solubility, a co-solvent system can be used.

  • Dissolve the this compound powder in a minimal amount of DMSO.

  • Dilute the DMSO stock with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.

  • Vortex the solution to ensure it is homogeneous.

  • This formulation can be used for intraperitoneal or subcutaneous injections.

Mechanism of Action and Signaling Pathways

This compound is a competitive antagonist at the NMDA receptor. Blockade of the NMDA receptor by PEAQX can trigger downstream signaling cascades, leading to cellular effects such as apoptosis and modulation of protein synthesis.

NMDA Receptor Antagonism and Apoptosis

In certain contexts, particularly during development or under conditions of neuronal stress, blockade of NMDA receptors can lead to apoptosis. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. The binding of this compound to the NMDA receptor inhibits the influx of Ca2+ that is normally associated with receptor activation. This disruption of calcium homeostasis can initiate an apoptotic cascade. Studies have shown that NMDA receptor antagonists can induce the activation of caspase-3, a key executioner caspase[5][6]. The activation of initiator caspases, such as caspase-9, upstream of caspase-3 has also been implicated[7].

apoptosis_pathway PEAQX This compound NMDAR NMDA Receptor PEAQX->NMDAR Antagonizes Ca_influx Ca2+ Influx NMDAR->Ca_influx Inhibits Casp9 Caspase-9 (Initiator) Ca_influx->Casp9 Leads to activation of Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

NMDA receptor antagonism-induced apoptosis pathway.
NMDA Receptor Antagonism and mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and protein synthesis. The activity of the NMDA receptor has been shown to modulate the mTOR signaling pathway. Blockade of NMDA receptors with antagonists like ketamine has been demonstrated to activate the mTOR pathway[8][9]. This activation is thought to occur through a disinhibition mechanism, potentially involving the modulation of GABAergic interneurons, leading to an increase in glutamate transmission at AMPA receptors and subsequent activation of signaling cascades that converge on mTOR[10]. Key downstream effectors of mTOR include p70S6K and 4E-BP1, which play crucial roles in initiating protein translation.

mtor_pathway PEAQX This compound NMDAR NMDA Receptor PEAQX->NMDAR Antagonizes Glutamate_release ↑ Glutamate Release NMDAR->Glutamate_release Leads to AMPAR AMPA Receptor Glutamate_release->AMPAR Activates Signaling_cascade Signaling Cascade (e.g., Akt, ERK) AMPAR->Signaling_cascade Activates mTOR mTOR Activation Signaling_cascade->mTOR Activates Protein_synthesis ↑ Protein Synthesis (e.g., p70S6K, 4E-BP1) mTOR->Protein_synthesis Promotes

Modulation of mTOR signaling by NMDA receptor antagonism.

Experimental Workflow

A typical experimental workflow for studying the effects of this compound involves several key stages, from compound preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Solubilization Solubilization of this compound Vehicle_Prep Vehicle/Dose Preparation Solubilization->Vehicle_Prep In_Vitro In Vitro Assay (e.g., cell culture) Vehicle_Prep->In_Vitro In_Vivo In Vivo Model (e.g., rodent) Vehicle_Prep->In_Vivo Biochemical Biochemical Assays (e.g., Western Blot, ELISA) In_Vitro->Biochemical Functional Functional Assays (e.g., Electrophysiology, Behavior) In_Vitro->Functional In_Vivo->Biochemical In_Vivo->Functional Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Functional->Data_Analysis

General experimental workflow for using this compound.

Conclusion

This compound is a potent and selective tool for the experimental manipulation of NMDA receptor activity. Proper dissolution and handling, as outlined in these application notes, are essential for successful experimentation. The provided protocols and pathway diagrams offer a framework for designing and interpreting studies aimed at elucidating the multifaceted roles of NMDA receptors in health and disease. As with any experimental compound, researchers should consult the latest literature and perform pilot studies to optimize concentrations and conditions for their specific model system.

References

Troubleshooting & Optimization

Technical Support Center: (Rac)-PEAQX and GluN2B Subunit Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (Rac)-PEAQX in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your results when investigating the off-target effects of this compound on GluN2B-containing NMDA receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound, also known as (Rac)-NVP-AAM077, is the racemic mixture of the competitive NMDA receptor antagonist PEAQX. Its primary target is the GluN2A subunit of the NMDA receptor. However, it is crucial to note that it possesses a moderate affinity for the GluN2B subunit, making it a non-selective antagonist at higher concentrations.[1][2]

Q2: What is the significance of using a racemic mixture (this compound) versus enantiomerically pure forms?

A2: this compound contains both the (R)- and (S)-enantiomers of the PEAQX molecule. Enantiomers can have different pharmacological properties, including binding affinities and efficacies at their targets. While information on the specific activities of the individual PEAQX enantiomers on GluN2B is limited, studies with other chiral GluN2B ligands have shown significant differences between enantiomers.[3][4] For precise pharmacological characterization, it is advisable to use enantiomerically pure compounds if available. The use of the racemic mixture may introduce variability and complicate data interpretation due to the combined effects of both enantiomers.

Q3: What are the known off-target effects of this compound on GluN2B subunits?

A3: The primary "off-target" effect of this compound, when intending to solely target GluN2A, is its antagonist activity at GluN2B-containing NMDA receptors. Studies have shown that PEAQX has a 5- to 7-fold lower affinity for GluN2B compared to GluN2A.[1][5] This means that at concentrations sufficient to fully antagonize GluN2A receptors, there will likely be partial antagonism of GluN2B receptors. This can lead to confounding results if not properly controlled for.

Q4: How can I minimize the off-target effects of this compound on GluN2B in my experiments?

A4: To minimize off-target effects on GluN2B, it is critical to use the lowest effective concentration of this compound required to achieve the desired level of GluN2A antagonism. A thorough dose-response curve should be generated in your specific experimental system to determine the optimal concentration. Additionally, using a more selective GluN2A antagonist, if available, or comparing the effects of this compound with a selective GluN2B antagonist can help dissect the contribution of each subunit.

Q5: What are some common issues with the solubility and stability of this compound?

A5: PEAQX is typically soluble in aqueous solutions, but its stability can be pH and temperature-dependent. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. If you are experiencing precipitation, gentle warming or sonication may help. Always refer to the manufacturer's instructions for specific solubility and storage guidelines. For in vivo studies, PEAQX is often dissolved in saline.

Troubleshooting Guides

Electrophysiology Experiments
Issue Possible Cause Troubleshooting Steps
Incomplete block of GluN2A-mediated currents - Insufficient concentration of this compound.- Rundown of receptors.- Perform a full dose-response curve to determine the optimal blocking concentration in your preparation.- Monitor receptor activity over time with a stable baseline before and after drug application.
Unexpected changes in GluN2B-mediated currents - Off-target effects of this compound at the concentration used.- Presence of triheteromeric GluN1/GluN2A/GluN2B receptors with mixed pharmacology.- Lower the concentration of this compound.- Use a specific GluN2B antagonist (e.g., ifenprodil (B1662929) or Ro 25-6981) as a control to isolate GluN2B-specific effects.- Consider the expression profile of NMDA receptor subunits in your model system.
Shift in reversal potential or non-specific changes in membrane properties - The compound may have effects on other ion channels at high concentrations.- Issues with the recording solutions or cell health.- Perform control experiments to test the effect of this compound on other conductances in the absence of NMDA receptor activation.- Ensure the health of your cells and the quality of your recording solutions.
Variability in results between experiments - Inconsistent drug preparation or application.- Use of a racemic mixture with variable enantiomeric composition.- Prepare fresh drug solutions for each experiment.- Ensure consistent and rapid application of the drug.- If possible, use enantiomerically pure compounds.
Radioligand Binding Assays
Issue Possible Cause Troubleshooting Steps
High non-specific binding - The radioligand or this compound is sticking to the filter plates or other assay components.- Inappropriate buffer composition.- Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine).- Optimize washing steps to remove unbound ligand.- Test different buffer components (e.g., addition of BSA or detergents like Tween-20).
Inconsistent IC50 values - Issues with ligand or competitor concentration determination.- Degradation of the compound or radioligand.- Accurately determine the concentration of all solutions.- Prepare fresh solutions and store them properly.- Run a standard compound with a known affinity in parallel.
Biphasic or shallow competition curves - The compound is interacting with multiple binding sites with different affinities (e.g., GluN2A and GluN2B).- Allosteric effects or complex binding kinetics.- Use a non-linear regression model that can fit to a two-site binding model.- This may be indicative of the compound's affinity for both GluN2A and GluN2B subunits.

Quantitative Data Summary

The following table summarizes the reported binding affinities of PEAQX for different NMDA receptor subunits. Note that this compound is a racemic mixture, and the individual enantiomers may have different affinities.

CompoundReceptor SubunitReported IC50 / KiReference
PEAQX (NVP-AAM077)GluN1/GluN2A~10-30 nM (Ki)[1]
PEAQX (NVP-AAM077)GluN1/GluN2B~50-150 nM (Ki)[1]

Note: The exact values can vary depending on the experimental conditions and assay used.

Experimental Protocols

Detailed Methodology for Whole-Cell Patch-Clamp Recordings

This protocol is a general guideline for investigating the effects of this compound on GluN2B-containing NMDA receptors in cultured neurons or brain slices.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.

  • Internal Solution: (in mM) 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO) and store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.

2. Electrophysiological Recording:

  • Obtain whole-cell patch-clamp recordings from the neuron of interest in voltage-clamp mode.

  • Hold the cell at a negative potential (e.g., -70 mV) to relieve the Mg2+ block of NMDA receptors.

  • Locally perfuse a solution containing NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) to evoke NMDA receptor-mediated currents.

  • Establish a stable baseline current in response to repeated agonist application.

  • Bath-apply this compound at the desired concentration and record the change in the NMDA-evoked current.

  • To isolate the effect on GluN2B-containing receptors, perform the experiment in the presence of a selective GluN2A antagonist or in a cell line expressing only GluN1 and GluN2B subunits.

3. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked current before and after the application of this compound.

  • Calculate the percentage of inhibition caused by the compound.

  • Construct a dose-response curve by testing a range of this compound concentrations and fit the data with a suitable equation (e.g., the Hill equation) to determine the IC50.

Detailed Methodology for Radioligand Binding Assay

This protocol provides a framework for a competition binding assay to determine the affinity of this compound for GluN2B-containing receptors.

1. Membrane Preparation:

  • Homogenize brain tissue or cells expressing GluN2B-containing NMDA receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand that binds to GluN2B (e.g., [3H]ifenprodil or [3H]Ro 25-6981).

  • Add increasing concentrations of unlabeled this compound.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled GluN2B-specific ligand.

  • Terminate the reaction by rapid filtration through a filter mat, followed by washing with cold assay buffer to separate bound from free radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site or two-site competition binding model to determine the IC50 value(s).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

GluN2B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR GluN1 GluN2B NMDA Receptor Glutamate->NMDAR:GluN2B Glycine Glycine Glycine->NMDAR:GluN1 Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opening PSD95 PSD-95 NMDAR:GluN2B->PSD95 CaMKII CaMKII Ca2_influx->CaMKII nNOS nNOS Ca2_influx->nNOS Downstream Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) CaMKII->Downstream nNOS->Downstream PSD95->nNOS

Caption: Simplified signaling pathway of GluN2B-containing NMDA receptors.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Solutions (aCSF, Internal, this compound) apply_drug Apply this compound prep_solutions->apply_drug prep_cells Prepare Neuronal Culture or Brain Slices obtain_recording Obtain Whole-Cell Patch-Clamp Recording prep_cells->obtain_recording establish_baseline Establish Stable Baseline (NMDA + Glycine) obtain_recording->establish_baseline establish_baseline->apply_drug record_response Record Change in NMDA-evoked Current apply_drug->record_response measure_inhibition Measure % Inhibition record_response->measure_inhibition dose_response Construct Dose-Response Curve measure_inhibition->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Caption: Workflow for an electrophysiology experiment with this compound.

Logical Relationship

logical_relationship rac_peaqx This compound r_enantiomer (R)-Enantiomer rac_peaqx->r_enantiomer s_enantiomer (S)-Enantiomer rac_peaqx->s_enantiomer glun2a GluN2A (Primary Target) r_enantiomer->glun2a glun2b GluN2B (Off-Target) r_enantiomer->glun2b s_enantiomer->glun2a s_enantiomer->glun2b observed_effect Observed Pharmacological Effect glun2a->observed_effect glun2b->observed_effect

Caption: Logical relationship of this compound components and their targets.

References

Technical Support Center: (Rac)-PEAQX Age-Dependent Effects in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the age-dependent effects of (Rac)-PEAQX in rats. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exhibits a preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[3][4] This selectivity is a key factor in its age-dependent effects, as the expression of these subunits changes during postnatal development in rats.[3][4]

Q2: Why are the effects of PEAQX age-dependent in rats?

A2: The age-dependent effects of PEAQX are primarily due to the developmental shift in the subunit composition of NMDA receptors in the rat brain.[3][4] In early postnatal development, the GluN2B subunit is predominant. As the brain matures, there is a gradual increase in the expression of the GluN2A subunit, which becomes more prevalent in adulthood.[3][4] Since PEAQX preferentially antagonizes GluN2A-containing NMDA receptors, its efficacy is more pronounced in older rats where this subunit is more abundant.[3]

Q3: What are the observed anticonvulsant effects of PEAQX in developing rats?

A3: Studies have shown that PEAQX has dose-dependent anticonvulsant effects that vary with age. In 25-day-old rats, PEAQX demonstrated significant anticonvulsant action against cortical epileptic afterdischarges at doses of 5, 10, and 20 mg/kg (s.c.).[3][4] In younger rats (12- and 18-day-old), only higher doses (20 mg/kg) showed some efficacy, which may be attributed to a lower specificity of PEAQX and partial affinity for GluN2B subunits.[3][4] It has also been shown to suppress pentylenetetrazol-induced generalized seizures in all three age groups in a dose-dependent manner.[3][4]

Q4: Are there any unexpected or contradictory effects of PEAQX reported?

A4: Yes, some studies have reported a proconvulsant action of PEAQX in cortical afterdischarges in younger rats, specifically at a 10 mg/kg dose in 12-day-old rats and a 5 mg/kg dose in 18-day-old rats.[3] The mechanisms underlying this unexpected effect require further investigation.[3]

Troubleshooting Guides

Problem 1: Inconsistent anticonvulsant effects of PEAQX in adolescent rats.

  • Possible Cause: The age of the rats may be on the cusp of the developmental switch in NMDA receptor subunit expression. The transition from predominantly GluN2B to a higher proportion of GluN2A subunits occurs during adolescence. Minor variations in the maturation rate between individual animals could lead to different receptor compositions and thus, variable responses to a GluN2A-preferring antagonist like PEAQX.

  • Troubleshooting Steps:

    • Narrow the Age Range: Use a more tightly controlled age range for your experimental subjects (e.g., P25 ± 1 day).

    • Increase Sample Size: A larger number of animals per group can help to account for individual variability and reveal a more consistent central tendency in the data.

    • Confirm Subunit Expression: If feasible, perform Western blotting or immunohistochemistry on brain tissue from a subset of your animals to confirm the relative expression levels of GluN2A and GluN2B subunits in your specific rat strain and age group.

Problem 2: Proconvulsant effects observed at specific doses in younger rats.

  • Possible Cause: The unexpected proconvulsant effect of PEAQX at lower doses in younger animals could be due to its partial affinity for GluN2B-containing receptors or off-target effects that are more prominent at certain concentrations before the full antagonistic effect on the limited GluN2A receptors is achieved.[3] It could also be related to the specific seizure model being used.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a more detailed dose-response study with narrower dose increments to precisely map the transition from proconvulsant to anticonvulsant effects.

    • Alternative Seizure Models: Test the effects of PEAQX in different seizure models in young rats to determine if this proconvulsant effect is model-specific.

    • Use a More Selective Antagonist: If the goal is to specifically probe the role of GluN2A, consider using a more highly selective GluN2A antagonist, if available, to compare the effects.

Problem 3: Difficulty in dissolving this compound for administration.

  • Possible Cause: this compound is a phosphonic acid salt and its solubility can be dependent on the pH and the vehicle used.

  • Troubleshooting Steps:

    • Check the Salt Form: Ensure you are using the appropriate salt form of PEAQX as specified in the literature (e.g., tetrasodium (B8768297) salt).[3]

    • Vehicle: The cited literature successfully dissolved PEAQX in distilled water for subcutaneous injection.[3] If you are using a different vehicle, it may be affecting solubility.

    • pH Adjustment: If solubility issues persist, a slight adjustment of the vehicle's pH may be necessary. However, this should be done with caution to avoid altering the drug's properties or causing irritation at the injection site. Always check for literature precedents.

Data Presentation

Table 1: Age-Dependent Anticonvulsant Effects of PEAQX on Pentylenetetrazol (PTZ)-Induced Seizures

Age Group (Postnatal Day)PEAQX Dose (mg/kg, s.c.)Effect on Generalized Seizures
125Suppression of tonic phase
1210Significantly longer latency to generalized seizures
1220Significant suppression of both tonic and clonic phases
185Suppression of tonic phase
1810Significantly longer latency to generalized seizures
1820Abolished generalized seizures in most animals
255, 10, 20Dose-dependent suppression of generalized seizures

Data summarized from a study on the anticonvulsant action of PEAQX in developing rats.[3]

Table 2: Age-Dependent Anticonvulsant Effects of PEAQX on Cortical Epileptic Afterdischarges

Age Group (Postnatal Day)PEAQX Dose (mg/kg, s.c.)Anticonvulsant Effect
125, 10No significant effect
1220Efficient anticonvulsant action
185Potential proconvulsant action
1810, 20Efficient anticonvulsant action
255, 10, 20Efficient anticonvulsant action

Data summarized from a study on the anticonvulsant action of PEAQX in developing rats.[3]

Experimental Protocols

Protocol 1: Induction of Pentylenetetrazol (PTZ)-Induced Seizures

  • Animal Preparation: Use male Wistar rats of the desired age groups (e.g., 12, 18, and 25 days old). House the animals in a controlled environment (22 ± 1°C, 50-60% humidity, 12-hour light/dark cycle) with free access to food and water. For pups, maintain the temperature in the experimental cages at 32 ± 2°C.[3]

  • Drug Administration: Dissolve this compound in distilled water. Administer the desired dose (e.g., 5, 10, or 20 mg/kg) via subcutaneous (s.c.) injection.[3] A control group should receive a vehicle injection.

  • Seizure Induction: 15 minutes after PEAQX or vehicle administration, inject pentylenetetrazol (PTZ) at a dose of 80 mg/kg subcutaneously.

  • Behavioral Observation: Immediately after PTZ injection, place the animal in an observation cage and record its behavior for 30 minutes. Score the seizures based on a standardized scale (e.g., latency to the first minimal clonic seizure, incidence and latency of generalized tonic-clonic seizures).

Protocol 2: Induction and Recording of Cortical Epileptic Afterdischarges

  • Animal Preparation and Surgery: Anesthetize the rat with an appropriate anesthetic. Perform a surgical procedure to implant cortical electrodes for stimulation and recording. Allow for a recovery period after surgery.

  • Drug Administration: Administer PEAQX (5, 10, or 20 mg/kg, s.c.) or vehicle.[3]

  • Electrical Stimulation: 5 minutes after drug administration, deliver electrical stimulation to the sensorimotor cortex to elicit an epileptic afterdischarge (AD). A typical stimulation parameter is a series of 1 ms (B15284909) pulses at 8 Hz for 15 seconds.[3]

  • EEG Recording and Analysis: Record the electroencephalogram (EEG) before, during, and after the stimulation. Repeat the stimulation at regular intervals (e.g., every 10 minutes) to assess the duration of the ADs over time.[3] The primary outcome measure is the duration of the AD.

Mandatory Visualizations

PEAQX_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_nmda NMDA Receptor cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds Ca_influx Ca²+ Influx NMDAR:ion->Ca_influx Opens Signaling_Cascades Signaling Cascades Ca_influx->Signaling_Cascades Cellular_Response Cellular Response (e.g., Excitability) Signaling_Cascades->Cellular_Response PEAQX This compound PEAQX->NMDAR:glu Antagonizes

Caption: Mechanism of action of this compound at the NMDA receptor.

Experimental_Workflow_PEAQX_Anticonvulsant_Testing start Start animal_prep Animal Preparation (Age Selection: 12, 18, or 25 days) start->animal_prep drug_admin Drug Administration (this compound or Vehicle, s.c.) animal_prep->drug_admin seizure_induction Seizure Induction (PTZ Injection or Cortical Stimulation) drug_admin->seizure_induction data_acq Data Acquisition (Behavioral Scoring or EEG Recording) seizure_induction->data_acq data_analysis Data Analysis (Statistical Comparison) data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for testing the anticonvulsant effects of PEAQX.

Age_Dependent_NMDA_Receptor_Subunit_Composition Developmental Shift in NMDA Receptor Subunits cluster_early Early Postnatal (e.g., P12) cluster_late Late Adolescent/Adult (e.g., P25+) early_receptor GluN2B GluN2B GluN1 GluN1 PEAQX_effect_early Lower PEAQX Efficacy early_receptor->PEAQX_effect_early leads to early_label High GluN2B Expression late_receptor GluN2A GluN2B GluN1 GluN1 PEAQX_effect_late Higher PEAQX Efficacy late_receptor->PEAQX_effect_late leads to late_label Increased GluN2A Expression

Caption: Age-dependent shift in NMDA receptor subunit composition.

References

How to control for (Rac)-PEAQX's limited subunit selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-PEAQX (NVP-AAM077). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the limited subunit selectivity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It preferentially targets NMDA receptors containing the GluN2A subunit.[3][4]

Q2: What is the known subunit selectivity of this compound?

This compound exhibits a preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors. However, its selectivity is limited. Initial reports suggested a 100-fold selectivity, but more recent studies on rodent receptors indicate a more modest 5- to 13-fold preference for GluN2A over GluN2B.[1][5][6] Its affinity for other GluN2 subunits (C and D) is less characterized but should be considered.

Q3: Why is it crucial to control for the limited selectivity of this compound?

The limited selectivity means that at certain concentrations, this compound can also antagonize NMDA receptors containing the GluN2B subunit.[3] GluN2A and GluN2B subunits are coupled to distinct downstream signaling pathways that can lead to different, and sometimes opposing, cellular outcomes.[7][8][9] For instance, GluN2A activation is often linked to neuronal survival pathways, while GluN2B activation has been associated with excitotoxicity and cell death cascades.[5][7] Therefore, failing to control for off-target effects on GluN2B can lead to misinterpretation of experimental results.

Troubleshooting Guides

Issue: Ambiguous results due to potential off-target effects on GluN2B subunits.

When using this compound to investigate the role of GluN2A-containing NMDA receptors, it is critical to implement experimental controls to differentiate its effects from those on GluN2B-containing receptors.

Solution 1: Employ a Comparative Antagonist Approach

Run parallel experiments using a highly selective GluN2B antagonist, such as ifenprodil (B1662929) or Ro 25-6981.[5][9] These compounds have a much higher affinity for GluN2B over GluN2A (e.g., >400-fold for ifenprodil).[5] By comparing the effects of this compound with those of a selective GluN2B antagonist, you can infer the contribution of each subunit to the observed phenomenon.

Solution 2: Utilize Genetically Modified Models

The most definitive way to isolate the effects of this compound is to use GluN2A knockout (KO) mice.[10][11] In these animals, any effect of this compound can be attributed to its action on other subunits, primarily GluN2B. Comparing the results from wild-type and GluN2A KO mice will allow for the subtraction of GluN2A-independent effects.

Solution 3: Perform Careful Dose-Response Analysis

Given the concentration-dependent nature of its selectivity, it is essential to use the lowest effective concentration of this compound that elicits the desired effect on GluN2A-mediated activity with minimal impact on GluN2B. A thorough dose-response curve should be generated in your experimental system to identify this optimal concentration range. Higher doses are more likely to produce off-target effects on GluN2B.[3]

Solution 4: Consider the Developmental Stage of the Animal Model

The expression levels of GluN2A and GluN2B subunits change during postnatal development in rodents. GluN2B is highly expressed early in life and its levels decrease with age, while GluN2A expression increases during maturation.[3][4] This developmental switch can be leveraged as a natural variable to study the subunit-specific effects of this compound.

Quantitative Data

The following table summarizes the reported binding affinities and inhibitory concentrations of this compound for different NMDA receptor subunit compositions.

Compound Receptor Subunit Assay Type Value Reference
This compound (NVP-AAM077)Human NMDA 1A/2AElectrophysiologyIC50: 270 nM[12]
Human NMDA 1A/2BElectrophysiologyIC50: 29.6 µM[12]
Rodent NMDA 1/2AElectrophysiology~11-fold preference over GluN2B[13][14]
Rodent NMDA 1/2B
Rodent NMDA 1/2ABinding AffinityKi: ~5-fold lower than GluN2B[1]
Rodent NMDA 1/2B

Experimental Protocols

Protocol 1: Determination of IC50 using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to determine the concentration of this compound that produces half-maximal inhibition (IC50) of NMDA receptor currents.

  • Cell Preparation: Culture HEK293 cells or primary neurons expressing the desired NMDA receptor subunit combination (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Electrode and Solutions:

    • Prepare borosilicate glass electrodes with a resistance of 2-5 MΩ.

    • Use an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with CsOH.

    • Use an extracellular solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl2, 0.01 EDTA, 10 glucose, adjusted to pH 7.4 with NaOH. Prepare separate solutions containing NMDA (100 µM) and glycine (B1666218) (10 µM) as agonists.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply the agonist-containing solution to elicit a stable inward NMDA receptor-mediated current.

    • Apply increasing concentrations of this compound along with the agonists.

    • Record the peak current at each concentration of the antagonist.

  • Data Analysis:

    • Normalize the current at each antagonist concentration to the control current (agonists alone).

    • Plot the normalized current as a function of the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]

Protocol 2: Determination of Ki using Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of this compound.[17][18][19][20][21]

  • Membrane Preparation: Homogenize brain tissue or cells expressing the target NMDA receptor subunits in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand that binds to the glutamate (B1630785) site of the NMDA receptor (e.g., [³H]-CGP 39653), and increasing concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 from the resulting competition curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][22]

Visualizations

experimental_workflow cluster_problem Problem: Ambiguous Results with this compound cluster_solutions Control Strategies cluster_wt Wild-Type Model cluster_ko GluN2A KO Model cluster_interpretation Interpretation problem Observed Effect wt_peaqx This compound problem->wt_peaqx ko_peaqx This compound problem->ko_peaqx compare1 Compare Effects wt_peaqx->compare1 wt_gln2b Selective GluN2B Antagonist (e.g., Ifenprodil) wt_gln2b->compare1 compare2 compare2 compare1->compare2 ko_peaqx->compare2 interpretation Isolate GluN2A- Specific Effect compare2->interpretation

Caption: Experimental workflow to control for the limited selectivity of this compound.

signaling_pathways cluster_gln2a GluN2A-Containing NMDA Receptor cluster_gln2b GluN2B-Containing NMDA Receptor gln2a GluN2A creb CREB Activation gln2a->creb erk ERK1/2 Pathway gln2a->erk survival Neuronal Survival Synaptic Plasticity (LTP) creb->survival erk->survival gln2b GluN2B pten PTEN Activation gln2b->pten dapk1 DAPK1 Recruitment gln2b->dapk1 death Excitotoxicity Apoptosis pten->death dapk1->death glutamate Glutamate glutamate->gln2a binds glutamate->gln2b binds

Caption: Distinct downstream signaling pathways of GluN2A and GluN2B subunits.

References

Technical Support Center: (Rac)-PEAQX Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-PEAQX, a competitive NMDA receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It preferentially binds to the glutamate (B1630785) binding site on the GluN2A subunit, thereby inhibiting receptor activation.

Q2: What is the true selectivity of this compound for GluN2A-containing NMDA receptors?

Initial reports suggested a high selectivity of over 100-fold for GluN2A over GluN2B subunits. However, subsequent, more detailed studies have revised this, indicating a more modest selectivity of approximately 5- to 13-fold for GluN1/GluN2A versus GluN1/GluN2B receptors.[1] This is a critical consideration for experimental design and data interpretation.

Q3: How should I prepare and store this compound stock solutions?

The tetrasodium (B8768297) hydrate (B1144303) form of this compound is soluble in water. For in vivo applications, it can be dissolved in dimethyl sulfoxide (B87167) (DMSO) and subsequently diluted with sterile saline.[2]

  • Aqueous Stock Solutions: Can be stored at -20°C for up to one month or at -80°C for up to six months.

  • Ready-to-use Solutions: It is recommended to prepare fresh solutions for each experiment.

Q4: What are the known in vivo effects of this compound?

This compound has demonstrated dose-dependent anticonvulsant properties in various animal models of seizures.[3] However, it is crucial to be aware that under certain experimental conditions, such as specific age groups of animals or particular seizure models, it can exhibit unexpected proconvulsant effects.[4]

Troubleshooting Guides

In Vitro Experimentation

Problem: Inconsistent or unexpected results in cell-based assays.

  • Potential Cause 1: Off-target effects.

    • Troubleshooting: While this compound is selective for the NMDA receptor, its modest selectivity between GluN2A and GluN2B subunits means that at higher concentrations, it will also inhibit GluN2B-containing receptors. Consider the expression profile of NMDA receptor subunits in your cellular model.

  • Potential Cause 2: Compound stability in culture media.

    • Troubleshooting: The stability of this compound in cell culture media over long incubation periods has not been extensively reported. For chronic exposure experiments, consider replenishing the compound with fresh media at regular intervals.

  • Potential Cause 3: Artifacts in fluorescence-based assays.

    • Troubleshooting: Quinoxalinedione compounds can potentially interfere with fluorescence assays. To mitigate this, always include a vehicle-only control and a positive control for your expected effect. If you suspect interference, consider using a label-free detection method as an orthogonal validation.

In Vivo Experimentation

Problem: Unexplained behavioral or physiological effects in animal models.

  • Potential Cause 1: Proconvulsant effects.

    • Troubleshooting: The proconvulsant effects of NMDA receptor antagonists can be context-dependent. Carefully titrate the dose of this compound in your specific animal model and strain. Start with lower doses and gradually increase to find the optimal therapeutic window. Include control groups to monitor for any baseline seizure activity.

  • Potential Cause 2: Vehicle-related toxicity.

    • Troubleshooting: If using DMSO for in vivo administration, ensure the final concentration is well-tolerated by the animals. High concentrations of DMSO can be toxic. Always include a vehicle-only control group to account for any effects of the solvent.[5]

Data Presentation

Table 1: Potency of this compound at Human and Rodent NMDA Receptors

Receptor SubtypeSpeciesAssay TypePotency (IC50)Reference
hNMDAR 1A/2AHumanNot Specified270 nM[2][6]
hNMDAR 1A/2BHumanNot Specified29.6 µM[2][6]
rNMDAR 1/2ARodentNot Specified31 nM[7]
rNMDAR 1/2BRodentNot Specified215 nM[7]

Experimental Protocols

Protocol 1: In Vitro Neuronal Toxicity Assay

This protocol provides a general framework for assessing the neurotoxic potential of this compound in primary neuronal cultures or neuronal cell lines.

  • Cell Plating: Plate neurons at an appropriate density in 96-well plates.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: After allowing the cells to adhere and stabilize, replace the medium with the compound-containing medium or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay, LDH release assay, or a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound and plot a dose-response curve to determine the EC50 for toxicity.

Protocol 2: In Vivo Assessment of Anticonvulsant/Proconvulsant Effects

This protocol outlines a general procedure for evaluating the effects of this compound in a chemically-induced seizure model in rodents.

  • Animal Acclimation: Acclimate animals to the testing environment.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection). Doses can range from 5 to 20 mg/kg.[3]

  • Seizure Induction: At the expected time of peak compound effect, induce seizures using a chemical convulsant (e.g., pentylenetetrazole).

  • Behavioral Observation: Observe and score the severity of seizures over a defined period. Parameters to measure can include latency to first seizure, seizure duration, and seizure score based on a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle-treated group to determine anticonvulsant or proconvulsant effects.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Activates PEAQX This compound PEAQX->NMDA_R Competitively Inhibits Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Allows Downstream Downstream Signaling (e.g., Caspase Activation, Apoptosis) Ca_ion->Downstream

Caption: Mechanism of action of this compound at the NMDA receptor.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_start Neuronal Cell Culture invitro_treat Treat with this compound or Vehicle invitro_start->invitro_treat invitro_assay Toxicity/Function Assay (e.g., MTT, Electrophysiology) invitro_treat->invitro_assay invitro_end Determine EC50/IC50 invitro_assay->invitro_end invivo_start Rodent Model invivo_treat Administer this compound or Vehicle invivo_start->invivo_treat invivo_induce Induce Seizures invivo_treat->invivo_induce invivo_observe Observe and Score Seizure Activity invivo_induce->invivo_observe invivo_end Analyze Behavioral Data invivo_observe->invivo_end

Caption: General experimental workflows for in vitro and in vivo studies.

References

Impact of (Rac)-PEAQX on locomotor activity in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the impact of (Rac)-PEAQX on locomotor activity in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the GluN2A subunit.[1][2] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[3] By blocking these receptors, PEAQX can modulate excitatory neurotransmission in the central nervous system. Its primary area of investigation has been as an anticonvulsant.[1][2]

Q2: What is the expected impact of this compound on spontaneous locomotor activity?

A2: The direct and systematic study of this compound's effect on spontaneous locomotor activity is still limited, with some studies noting it as an area requiring further testing.[4][5] However, available data suggests that the effects can be complex and may depend on the dose, age of the animal, and the specific experimental conditions. One study in adolescent and adult rats indicated that PEAQX, as part of a group of tested NMDA antagonists, generally reduced locomotor activity.[6] Conversely, another study in mice found that a dose of PEAQX that impaired social interaction had no significant effect on locomotor activity, suggesting a potential therapeutic window where motor function is not compromised.[7]

Q3: How does the age of the experimental animal influence the effects of this compound?

A3: The age of the animal is a critical factor. The expression of NMDA receptor subunits changes throughout development, with the GluN2A subunit (which PEAQX prefers) becoming more dominant in later stages of postnatal development.[4][7][8] This developmental shift can lead to age-dependent differences in the drug's effects. For instance, in social interaction paradigms, adult rats were found to be less sensitive to PEAQX than adolescent rats.[6] Therefore, researchers should carefully consider the age of their subjects and expect potential variations in locomotor responses between juvenile, adolescent, and adult animals.

Q4: Can this compound produce biphasic or paradoxical effects on locomotion?

A4: While not explicitly documented for this compound, some NMDA receptor antagonists have been shown to produce biphasic effects on locomotor activity, with low doses causing stimulation and higher doses leading to depression or ataxia.[9][10] For example, the uncompetitive NMDA antagonist MK-801 is known to induce hyperlocomotion at certain doses.[10][11] Researchers should therefore include a full dose-response curve in their experimental design to characterize the complete pharmacological profile of this compound on locomotion.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected Hyperactivity - Dose-dependent effect: Low doses of some NMDA antagonists can be stimulatory. - Animal strain variability: Different genetic backgrounds can lead to varied responses.[10] - Metabolism of the compound: Individual differences in metabolism could lead to unexpected effects.- Conduct a thorough dose-response study to identify if the hyperactivity is specific to a certain dose range. - Ensure consistent use of a single, well-characterized animal strain. - Review literature for known metabolic pathways and potential active metabolites.
Excessive Hypoactivity or Sedation - High dose: The dose may be too high, leading to sedative effects or motor impairment. - Interaction with other factors: Anesthesia history, stress, or other experimental manipulations could potentiate sedative effects. - Off-target effects: Although selective, high concentrations could lead to off-target binding.- Lower the dose of this compound. - Include a control group that undergoes all procedures except drug administration to assess baseline activity. - Consider using a rotarod or beam-walking test to specifically assess motor coordination and rule out impairment.[7]
High Variability in Locomotor Data - Inconsistent drug administration: Variations in injection volume or technique. - Environmental factors: Differences in lighting, noise, or handling between test subjects. - Circadian rhythm: Time of day of testing can significantly impact baseline locomotor activity.- Ensure precise and consistent drug administration techniques. - Standardize the testing environment (e.g., consistent light levels, white noise generator). - Conduct all behavioral testing at the same time of day for all animals.
No Effect on Locomotor Activity - Dose is too low: The administered dose may be below the therapeutic threshold for affecting locomotion. - Age of the animal: The expression of GluN2A may not be sufficiently high in the age group tested. - Insufficient statistical power: The number of animals per group may be too small to detect a significant effect.- Increase the dose in a stepwise manner. - Re-evaluate the choice of animal age based on NMDA receptor expression data. - Perform a power analysis to determine the appropriate sample size.

Data Presentation

Table 1: Summary of this compound Effects on Locomotor Activity from Preclinical Studies

Study Reference Species Age Group Doses Tested (mg/kg, s.c.) Observed Effect on Locomotor Activity Notes
Varlinskaya et al. (2013)[6]Rat (Sprague-Dawley)Adolescent & Adult2.5, 5, 10, 20General reduction at both agesLocomotor activity was a covariate in a social interaction study.
Deutsch et al. (2016)[7]Mouse (Swiss Webster)4 & 8 weeks old10No significant effectThis dose was shown to disrupt social interaction in 8-week old mice without impairing motor performance on a rotarod.
Foltan et al. (2021)[4][5]RatDeveloping (12, 18, 25 days old)5, 10, 20Not explicitly testedThe study noted that the effects on spontaneous locomotion remain to be tested.

Experimental Protocols

Protocol: Assessing Locomotor Activity using the Open Field Test

This protocol provides a general framework for evaluating the impact of this compound on spontaneous locomotor activity.

  • Animals: Use age- and weight-matched rodents (e.g., C57BL/6 mice or Sprague-Dawley rats). House animals in a controlled environment with a 12:12 hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of the experiment.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline). Prepare fresh solutions on each day of testing. The final injection volume should be consistent across all animals (e.g., 1 ml/kg).

  • Experimental Groups:

    • Vehicle control group

    • This compound low dose group

    • This compound medium dose group

    • This compound high dose group

    • Positive control group (optional, e.g., MK-801)

  • Procedure:

    • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).

    • After a predetermined pretreatment time (e.g., 15-30 minutes), gently place the animal in the center of an open field arena (e.g., 40x40 cm for mice, 100x100 cm for rats).

    • Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated video-tracking system.

    • Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Data Analysis:

    • Primary Measures: Total distance traveled, time spent mobile/immobile.

    • Secondary Measures: Rearing frequency, time spent in the center versus the periphery of the arena (as an indicator of anxiety-like behavior).

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.

Visualizations

G cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron IonChannel Ion Channel (Blocked) PEAQX This compound PEAQX->NMDAR Antagonizes Ca_Influx Ca2+ Influx (Inhibited) IonChannel->Ca_Influx Downstream Downstream Signaling (Altered) Ca_Influx->Downstream

Caption: Mechanism of this compound at the NMDA Receptor.

G cluster_workflow Experimental Workflow for Locomotor Activity Animal_Habituation Animal Habituation Drug_Admin Drug Administration (Vehicle or PEAQX) Animal_Habituation->Drug_Admin Pretreatment Pretreatment Period Drug_Admin->Pretreatment Open_Field Open Field Test Pretreatment->Open_Field Data_Collection Data Collection (Video Tracking) Open_Field->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Workflow for a this compound Locomotor Study.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Unexpected_Result Unexpected Result (e.g., Hyperactivity) Check_Dose Is it a known dose-dependent effect? Unexpected_Result->Check_Dose Check_Strain Is the animal strain known for this response? Check_Dose->Check_Strain No Hypothesis Formulate New Hypothesis (e.g., Biphasic Effect) Check_Dose->Hypothesis Yes Check_Protocol Are experimental protocols strictly followed? Check_Strain->Check_Protocol No Check_Strain->Hypothesis Yes Check_Protocol->Hypothesis Yes Refine_Experiment Refine Experiment (e.g., Full Dose-Response) Check_Protocol->Refine_Experiment No

Caption: Troubleshooting Unexpected Locomotor Data.

References

Technical Support Center: (Rac)-PEAQX Rodent Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in rodent experiments involving (Rac)-PEAQX (PEAQX).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It shows a preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1] Its primary action is to block the ion channel of the NMDA receptor, thereby inhibiting the flow of ions like Ca2+ and Na+ into the neuron. This modulation of glutamatergic neurotransmission underlies its use in research, particularly as a potent anticonvulsant in animal models.[1][2]

Q2: What are the common applications of PEAQX in rodent research?

A2: PEAQX is primarily used in neuroscience research to study the role of GluN2A-containing NMDA receptors in various physiological and pathological processes. A major application is in seizure and epilepsy models, where it has demonstrated dose-dependent anticonvulsant effects against both generalized and cortical seizures in rats.[2][3] It is also used to investigate synaptic plasticity, learning and memory, and the potential therapeutic effects of NMDA receptor modulation in models of neurodegenerative diseases or cerebral ischemia.[4]

Q3: What is a typical dose range for PEAQX in rodent studies?

A3: The effective dose of PEAQX can vary depending on the animal model, age, and the specific experimental endpoint. Published studies on developing rats have effectively used subcutaneous (s.c.) doses of 5, 10, and 20 mg/kg to suppress seizures.[2][3] Another study in mice with cerebral ischemia used an intraperitoneal (i.p.) dose of 10 mg/kg.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should I prepare and administer PEAQX for in vivo studies?

A4: PEAQX is typically dissolved in an aqueous vehicle for administration. For example, it has been dissolved in distilled water for subcutaneous injection.[2] The choice of vehicle and route of administration (e.g., subcutaneous, intraperitoneal) can significantly impact the compound's bioavailability and effects.[5] Always ensure the compound is fully dissolved in a suitable, non-toxic vehicle. It is advisable to first test the solubility of the compound in a small volume of the intended vehicle.[6]

Troubleshooting Guide

Issue 1: High variability in behavioral outcomes between animals in the same treatment group.

High variability can obscure true experimental effects and is a common challenge in behavioral research.[7][8]

  • Possible Causes & Solutions

    Cause Troubleshooting Step
    Environmental Factors Ensure consistency in housing and testing conditions.[5][9] Factors like lighting, noise levels, temperature, and cage changing schedules should be standardized.[8][9] Avoid testing on days when cages are changed if possible.[9]
    Experimenter Effects The experimenter's handling technique, scent (e.g., perfume), and even sex can influence rodent behavior.[5][8] Ideally, a single, consistent experimenter should perform all tests. If multiple experimenters are necessary, their involvement should be counterbalanced across all experimental groups.[5]
    Animal Characteristics The strain, substrain, sex, and age of the rodents are critical variables.[9] Ensure all animals are from the same source and are matched for age and sex. House animals under consistent social conditions (e.g., same number of mice per cage).[9]
    Circadian Rhythms Rodents are nocturnal and their behavior is strongly influenced by the time of day.[5] All behavioral testing should be conducted at the same time during the animal's active (dark) phase to ensure consistency.[9]
    Habituation & Acclimation Insufficient acclimation to the testing room and equipment can lead to stress-induced behavioral changes.[5] Ensure animals are properly habituated to the environment and handling procedures before the experiment begins.[10]

Issue 2: Unexpected or paradoxical effects of PEAQX (e.g., increased activity instead of sedation).

  • Possible Causes & Solutions

    Cause Troubleshooting Step
    Dose-Response Relationship The observed effect may be specific to the dose used. NMDA receptor antagonists can have complex, non-linear dose-response curves. Review the literature for dose-dependent effects of PEAQX and similar compounds.[4] Consider performing a full dose-response study to characterize the compound's effects in your model.
    Off-Target Effects While PEAQX is selective, high doses may lead to effects on other receptor subtypes (e.g., GluN2B) or other neurotransmitter systems.[3] The highest dose of 20 mg/kg in one study was noted to potentially have effects on GluN2B subunits.[2]
    Behavioral Test Confound The behavioral test itself may be measuring multiple domains. For example, an open field test assesses both general locomotor activity and anxiety-like behavior.[5] A change in movement could be misinterpreted. Analyze multiple parameters within the test (e.g., center vs. periphery time) to better understand the behavioral phenotype.[5]
    Metabolic Profile The route of administration and the animal's metabolic state can alter the compound's effects. Ensure consistent administration techniques and consider the timing of administration relative to the animal's feeding cycle.

Experimental Protocols & Data

Quantitative Data Summary

The following tables summarize key quantitative data for PEAQX based on published literature.

Table 1: In Vivo Dosage and Administration

Species Dose Range Route Vehicle Observed Effect Reference
Rat (developing) 5, 10, 20 mg/kg s.c. Distilled Water Dose-dependent anticonvulsant action [2][3]

| Mouse | 10 mg/kg | i.p. | Not specified | Improved learning/memory post-ischemia |[4] |

Table 2: Receptor Binding Affinity

Receptor Subtype IC50 Notes Reference
hNMDAR 1A/2A 270 nM Higher affinity indicates preference [4]

| hNMDAR 1A/2B | 29.6 µM | Lower affinity |[4] |

Visualizations

Diagrams of Pathways and Workflows

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist PEAQX This compound PEAQX->NMDA_R Antagonist (Blocks) Ca_ion Ca²+ Influx NMDA_R->Ca_ion Opens Channel Na_ion Na+ Influx NMDA_R->Na_ion Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Na_ion->Downstream Depolarization

Caption: Antagonistic action of this compound on the NMDA receptor signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Acclimation (1-2 weeks) B Habituation to Handling & Test Environment A->B C Baseline Behavioral Testing (Optional) B->C D Randomize Animals into Groups C->D E Administer PEAQX or Vehicle D->E F Behavioral Testing (Post-Dosing) E->F G Data Collection & Scoring F->G H Statistical Analysis G->H I Interpretation of Results H->I

Caption: General experimental workflow for a rodent behavioral study with PEAQX.

References

Validation & Comparative

A Comparative Guide to the Anticonvulsant Efficacy of (Rac)-PEAQX and MK-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: (Rac)-PEAQX and MK-801 (Dizocilpine). The following sections detail their mechanisms of action, comparative efficacy in preclinical seizure models, and the experimental protocols used for their evaluation.

Mechanism of Action: Competitive vs. Non-Competitive Antagonism

Both this compound and MK-801 derive their anticonvulsant effects from the modulation of the NMDA receptor, a key player in excitatory neurotransmission. Overactivation of this receptor leads to excessive calcium (Ca²⁺) influx, a phenomenon known as excitotoxicity, which is implicated in the generation and spread of seizures.[1] However, the two compounds employ distinct mechanisms to inhibit receptor activity.

  • This compound (NVP-AAM077) is a competitive antagonist at the NMDA receptor. It binds to the same site as the endogenous agonist, glutamate (B1630785), on the GluN2 subunits, thereby preventing receptor activation. Studies have shown that PEAQX has a preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.

  • MK-801 (Dizocilpine) is a potent non-competitive antagonist and an open-channel blocker.[2][3] It binds to a site within the receptor's ion channel, known as the PCP binding site, physically obstructing the flow of ions once the channel has been opened by the binding of both glutamate and glycine.[2][4][5] This action is use-dependent, meaning the channel must be active for MK-801 to exert its blocking effect.[2]

The differing mechanisms of action are visualized in the signaling pathway diagram below.

Diagram 1: NMDA receptor antagonism by PEAQX and MK-801.

Anticonvulsant Efficacy Data

Direct comparative studies providing ED₅₀ (median effective dose) values for both this compound and MK-801 under identical conditions are limited. The tables below summarize available data from separate studies in common preclinical seizure models. It is critical to consider that variations in animal species, strain, age, and experimental protocol can significantly influence results.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ test is a widely used model for screening drugs effective against generalized seizures, particularly absence and myoclonic seizures.[4]

CompoundAnimal ModelAdministrationED₅₀ / Effective DoseEndpointSource(s)
This compound Developing Rats (P12-P25)s.c.5-20 mg/kg (dose-dependent suppression)Suppression of generalized tonic-clonic seizures[6][7]
MK-801 Adult Ratsi.p.1 mg/kgPrevention of kindling development[8]
MK-801 Developing Rats (P7-P90)i.p.0.05-10 mg/kg (dose-dependent attenuation)Attenuation of generalized tonic-clonic seizures[9]

Note: A specific ED₅₀ for PEAQX in the PTZ model was not identified in the reviewed literature, but dose-dependent efficacy was demonstrated. MK-801 has been shown to be effective across a range of doses.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4][5]

CompoundAnimal ModelAdministrationED₅₀ / Effective DoseEndpointSource(s)
This compound N/AN/AData not available in searched literatureN/A
MK-801 Micei.p.Active (Specific ED₅₀ not provided)Protection against tonic hindlimb extension[10]
MK-801 RatsN/AActive (Specific ED₅₀ not provided)Protection against tonic hindlimb extension

Note: While MK-801 is documented as being active in the MES model, specific ED₅₀ values were not consistently reported in the reviewed literature. Data for PEAQX in the MES model was not found.

Neurotoxicity and Side Effect Profile

A significant challenge in the development of NMDA receptor antagonists is their narrow therapeutic window, with side effects often occurring at doses close to the therapeutic range.

  • This compound: Specific data on neurotoxicity, such as a TD₅₀ (median toxic dose), was not available in the reviewed literature.

  • MK-801: Is well-known for producing a range of adverse effects, including cognitive disruption, psychosis-like behaviors, ataxia, and stereotyped movements.[2][11] At higher doses, it can induce neuronal cell death in specific brain regions, such as the retrosplenial cortex.[12][13] These side effects have largely precluded its clinical application in humans.[4]

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Test Protocol

The MES test evaluates a compound's ability to prevent the spread of seizures.

  • Animals: Adult mice or rats are typically used.[5]

  • Drug Administration: The test compound (e.g., MK-801) or vehicle is administered via a specified route (e.g., intraperitoneal, i.p.) at various doses to different groups of animals.[1]

  • Pretreatment Time: Animals are tested at the time of peak drug effect, determined from pharmacokinetic studies.[5]

  • Seizure Induction: A supramaximal electrical stimulus (e.g., 50-60 Hz, 25-50 mA for mice) is applied for a short duration (e.g., 0.2 seconds) via corneal or ear-clip electrodes.[1][2]

  • Endpoint Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.[1]

  • Data Analysis: The number of animals protected at each dose is recorded, and the ED₅₀ value is calculated using statistical methods like probit analysis.

Pentylenetetrazol (PTZ) Seizure Test Protocol

This test is used to assess a compound's ability to raise the seizure threshold.

  • Animals: Adult or developing mice or rats are used.[14]

  • Drug Administration: The test compound (e.g., PEAQX, MK-801) or vehicle is administered at various doses.

  • Pretreatment Time: Animals are challenged with PTZ after an appropriate interval following drug administration.[9]

  • Seizure Induction: A convulsant dose of PTZ is administered, typically subcutaneously (s.c.) or intraperitoneally (i.p.). The dose is sufficient to reliably induce seizures in control animals (e.g., 85 mg/kg i.p. in mice).[14][15]

  • Endpoint Assessment: Animals are observed for a set period (e.g., 30 minutes). Endpoints include the latency to the first clonic or tonic-clonic seizure and the incidence of seizures. Protection is defined as the absence of a defined seizure type.[9][14]

  • Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected from the seizure endpoint at each dose level.

The general workflow for these preclinical anticonvulsant screening tests is illustrated below.

Anticonvulsant_Screening_Workflow cluster_seizure Seizure Induction & Assessment cluster_toxicity Neurotoxicity Assessment start Animal Acclimatization & Baseline Health Check grouping Random Assignment to Groups (Vehicle, PEAQX, MK-801) start->grouping admin Drug / Vehicle Administration (e.g., i.p., s.c.) grouping->admin pretreatment Pretreatment Interval (Time to Peak Effect) admin->pretreatment rotorod Motor Impairment (e.g., Rotorod Test) admin->rotorod behavior Behavioral Side Effects (Ataxia, Stereotypy) admin->behavior induce_mes Maximal Electroshock (MES) (Tonic Hindlimb Extension) pretreatment->induce_mes induce_ptz Pentylenetetrazol (PTZ) (Clonic / Tonic-Clonic Seizure) pretreatment->induce_ptz observe Observation & Scoring induce_mes->observe induce_ptz->observe analysis Data Analysis (Calculate % Protection & ED₅₀) observe->analysis pi_calc Calculate Protective Index (PI = TD₅₀ / ED₅₀) analysis->pi_calc tox_analysis Toxicity Analysis (Calculate TD₅₀) rotorod->tox_analysis behavior->tox_analysis tox_analysis->pi_calc

Diagram 2: General experimental workflow for anticonvulsant screening.

Conclusion

Both this compound and MK-801 demonstrate clear anticonvulsant properties mediated by their antagonism of the NMDA receptor. MK-801 is a highly potent, non-competitive channel blocker with robust efficacy in various preclinical models, including MES and PTZ-induced seizures.[8][10] However, its utility is severely limited by a significant side effect profile that includes neurotoxicity.[2][12]

This compound, a competitive antagonist with a preference for GluN2A-containing receptors, also shows dose-dependent anticonvulsant effects, particularly in the PTZ model in developing animals.[6][7] The competitive nature and subunit preference of PEAQX may theoretically offer a more favorable side-effect profile compared to non-competitive channel blockers like MK-801, but a lack of directly comparable efficacy and toxicity data makes this a subject for further investigation. Future head-to-head studies quantifying both the ED₅₀ for efficacy and the TD₅₀ for neurotoxicity in the same models are necessary to definitively compare their therapeutic indices and clinical potential.

References

A Comparative Guide to (Rac)-PEAQX and Ifenprodil for GluN2 Subunit Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of (Rac)-PEAQX and ifenprodil (B1662929), two widely used pharmacological tools in the study of N-methyl-D-aspartate (NMDA) receptors, with a specific focus on their utility in dissecting the roles of GluN2A and GluN2B subunits. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Properties of this compound and Ifenprodil

FeatureThis compoundIfenprodil
Primary Target GluN2A-containing NMDA receptorsGluN2B-containing NMDA receptors
Mechanism of Action Competitive antagonist at the glutamate (B1630785) binding siteNon-competitive antagonist at the N-terminal domain
Selectivity Profile Preferential for GluN2A, with some activity at GluN2BHighly selective for GluN2B

Quantitative Comparison: Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of this compound and ifenprodil for GluN2A and GluN2B subunits. Data are compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary between experimental systems and conditions.

Table 1: Inhibitory Potency (IC50) in Electrophysiological Recordings

CompoundSubunitIC50 (nM)Reference
This compound (NVP-AAM077)GluN1/GluN2A~15[1]
GluN1/GluN2B~450[2]
IfenprodilGluN1/GluN2AInsensitive up to 3 µM[2]
GluN1/GluN2B72 ± 8[2]

Table 2: Binding Affinity (Ki) from Radioligand Binding Assays

CompoundSubunitKi (nM)Reference
PEAQXGluN1/GluN2A-
GluN1/GluN2B-
[3H]IfenprodilNative Rat Receptors24.8[3]
Human Recombinant NR1a/NR2B33.5[3]

Note: Direct Ki values for PEAQX from competitive binding assays are not as commonly reported in a comparative context with ifenprodil. The selectivity of PEAQX is often described as a fold-difference in affinity, which has been reported to be around 5-fold for GluN1/GluN2A over GluN1/GluN2B.[4]

Deciphering the Molecular Mechanisms: Binding and Signaling

This compound and ifenprodil achieve their subunit selectivity through distinct molecular interactions with the NMDA receptor complex, leading to the modulation of different downstream signaling cascades.

Ifenprodil is a non-competitive antagonist that binds to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[5][6] This allosteric modulation reduces the channel opening probability without directly competing with glutamate or glycine (B1666218) binding.[5]

This compound, on the other hand, is a competitive antagonist that acts at the glutamate binding site on the GluN2A subunit.[7][8] Its preference for GluN2A is attributed to subtle differences in the amino acid residues within the binding pocket compared to GluN2B.[8]

The distinct subunit selectivity of these compounds allows researchers to probe the differential roles of GluN2A and GluN2B in cellular function. Activation of GluN2A-containing receptors is often linked to pro-survival signaling pathways, while the activation of GluN2B-containing receptors has been implicated in excitotoxicity and cell death pathways.[9][10]

Signaling Pathways Modulated by GluN2A and GluN2B Subunits

The differential coupling of GluN2A and GluN2B subunits to intracellular signaling molecules underlies their distinct physiological and pathological roles. The following diagram illustrates a simplified overview of these divergent pathways.

Electrophysiology_Workflow start Prepare whole-cell patch-clamp setup culture Culture cells expressing NMDA receptors start->culture pipette Pull and fill patch pipettes with internal solution culture->pipette seal Obtain a gigaseal on a target cell pipette->seal whole_cell Rupture the membrane to achieve whole-cell configuration seal->whole_cell record_baseline Record baseline NMDA-evoked currents whole_cell->record_baseline apply_compound Bath apply this compound or ifenprodil at varying concentrations record_baseline->apply_compound record_inhibition Record NMDA-evoked currents in the presence of the compound apply_compound->record_inhibition washout Washout the compound and record recovery record_inhibition->washout analyze Analyze data to determine IC50 values washout->analyze Binding_Assay_Workflow start Prepare membrane homogenates incubation Incubate membranes with radioligand (e.g., [3H]ifenprodil) and varying concentrations of competitor compound start->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation counting Quantify radioactivity on filters using a scintillation counter separation->counting analysis Analyze data to determine Ki values counting->analysis Calcium_Imaging_Workflow start Culture cells on coverslips loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) start->loading imaging_setup Mount coverslip on an inverted fluorescence microscope loading->imaging_setup baseline Record baseline fluorescence imaging_setup->baseline stimulation Stimulate cells with NMDA/glycine in the absence and presence of the antagonist baseline->stimulation recording Record fluorescence changes over time stimulation->recording analysis Analyze fluorescence ratios to determine changes in intracellular calcium recording->analysis

References

A Comparative Guide to (Rac)-PEAQX and Newer GluN2A-Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of NMDA receptor pharmacology, the selection of a specific antagonist is a critical decision. This guide provides an objective comparison of the competitive antagonist (Rac)-PEAQX (also known as NVP-AAM077) against a newer generation of more selective GluN2A antagonists. This comparison is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Overview of GluN2A Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission and synaptic plasticity. Its function is significantly modulated by the subunit composition, with the GluN2A subunit being a key therapeutic target for various neurological disorders. Antagonists targeting the GluN2A subunit can be broadly classified as either competitive antagonists that bind to the glutamate binding site or negative allosteric modulators (NAMs) that bind to a separate site to inhibit receptor function.

This compound (NVP-AAM077) is a competitive antagonist that was initially reported to have high selectivity for GluN2A-containing NMDA receptors. However, subsequent studies revealed a more modest selectivity. More recently, a new wave of GluN2A-selective antagonists has been developed, including the NAMs TCN-201 , MPX-004 , and MPX-007 , as well as the competitive antagonist ST3 . These newer compounds offer improved selectivity and, in some cases, better pharmacokinetic properties.

Quantitative Comparison of Antagonist Performance

The following tables summarize the key quantitative data for this compound and newer GluN2A-selective antagonists, allowing for a direct comparison of their potency and selectivity.

Table 1: Potency of GluN2A-Selective Antagonists

CompoundTarget ReceptorAssay TypeIC50Ki
This compound GluN1/GluN2AElectrophysiology-52 nM[1][2]
TCN-201 GluN1/GluN2AElectrophysiology~200 nM[3]70 nM[2]
MPX-004 GluN1/GluN2AElectrophysiology198 ± 17 nM[4]-
MPX-007 GluN1/GluN2AElectrophysiology143 ± 10 nM[4]-
ST3 GluN1/GluN2ARadioligand Binding-52 nM[1][5]

Table 2: Selectivity of GluN2A Antagonists

CompoundSelectivity (Fold Preference for GluN2A vs. GluN2B)
This compound ~5 to 11-fold[2][6]
TCN-201 >100-fold[7]
MPX-004 Highly selective (minimal inhibition of GluN2B at effective GluN2A concentrations)[4]
MPX-007 Highly selective (minimal inhibition of GluN2B at effective GluN2A concentrations)[4]
ST3 15-fold[1][5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of antagonist performance.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the activity of compounds on specific NMDA receptor subtypes expressed in a controlled environment.

Experimental Workflow:

TEVC_Workflow cluster_prep Oocyte Preparation cluster_rec Electrophysiological Recording cluster_analysis Data Analysis cRNA cRNA Injection (GluN1 & GluN2A subunits) Incubation Incubation (2-7 days) cRNA->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Perfusion Perfusion with Agonists (Glutamate & Glycine) TEVC->Perfusion Antagonist Application of Antagonist Perfusion->Antagonist Washout Washout Antagonist->Washout Measure Measure Inward Current Washout->Measure DoseResponse Generate Dose-Response Curve Measure->DoseResponse IC50 Calculate IC50 DoseResponse->IC50 PatchClamp_Workflow cluster_prep Cell Preparation cluster_rec Electrophysiological Recording cluster_analysis Data Analysis Transfection Transfection of HEK293 Cells (GluN1 & GluN2A plasmids) Culture Cell Culture (24-48 hours) Transfection->Culture Patch Whole-Cell Patch Clamp Culture->Patch Seal Giga-ohm Seal Formation Patch->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Agonist Apply Agonists WholeCell->Agonist Antagonist Co-apply Antagonist Agonist->Antagonist Measure Measure Current Inhibition Antagonist->Measure DoseResponse Plot Dose-Response Curve Measure->DoseResponse IC50 Determine IC50 DoseResponse->IC50 BindingAssay_Workflow cluster_prep Preparation cluster_assay Competition Binding cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., from transfected cells) Incubation Incubation of Membranes, Radioligand, and Antagonist Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]CGP 39653) Radioligand->Incubation Separation Separation of Bound/ Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Displacement Generate Displacement Curve Quantification->Displacement Ki Calculate Ki Value Displacement->Ki GluN2A_Signaling Glutamate Glutamate GluN2A GluN2A Glutamate->GluN2A binds Glycine Glycine GluN1 GluN1 Glycine->GluN1 binds NMDA_R NMDA Receptor GluN2A->NMDA_R PSD95 PSD-95 GluN2A->PSD95 anchors GluN1->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx opens channel CaMKII CaMKII Ca_influx->CaMKII activates RasGRF Ras-GRF Ca_influx->RasGRF activates PSD95->NMDA_R CREB CREB CaMKII->CREB activates ERK ERK RasGRF->ERK activates ERK->CREB activates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression regulates Antagonist This compound / Newer Antagonists Antagonist->GluN2A inhibits

References

Cross-Validation of (Rac)-PEAQX Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of (Rac)-PEAQX, a selective NMDA receptor antagonist, with genetic models targeting the same pathway. The objective is to offer a clear cross-validation of the compound's mechanism of action and its physiological consequences, supported by experimental data.

Introduction to this compound and its Target

This compound, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system.[1] It exhibits a preferential affinity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1] While early reports suggested a 100-fold selectivity, more recent studies indicate a more modest 5- to 7-fold difference in affinity.[1][2] The primary mechanism of action of this compound involves blocking the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting ion flux and subsequent intracellular signaling cascades.

Genetic models, particularly knockout mice lacking the Grin2a gene (which encodes the GluN2A subunit), provide a powerful tool to validate the specificity of pharmacological agents like this compound. By comparing the phenotype of Grin2a knockout animals with the effects of this compound administration in wild-type animals, researchers can ascertain the extent to which the drug's effects are mediated by its intended target.

Comparative Data: Pharmacological vs. Genetic Models

The following tables summarize key quantitative data from studies utilizing this compound and Grin2a genetic models, focusing on anticonvulsant effects and behavioral outcomes.

Table 1: Anticonvulsant Efficacy of this compound in Rodent Seizure Models

Animal ModelSeizure Induction AgentThis compound Dose (mg/kg, s.c.)OutcomeReference
P12 RatsPentylenetetrazole (PTZ)5, 10, 20Dose-dependent suppression of generalized tonic-clonic seizures.[3][4][3][4]
P18 RatsPentylenetetrazole (PTZ)5, 10, 20Significant suppression of the tonic phase of generalized seizures at 5 mg/kg; higher doses abolished generalized seizures in most animals.[3][3]
P25 RatsPentylenetetrazole (PTZ)5, 10, 20Dose-dependent suppression of generalized seizures.[3][4][3][4]
Developing RatsCortical Epileptic Afterdischarges5, 10, 20Anticonvulsant action observed in 25-day-old animals at all doses; the highest dose was effective in younger animals.[3][4][3][4]

Table 2: Phenotypic Comparison of this compound Administration and Grin2a Knockout

PhenotypeEffect of this compound in Wild-Type AnimalsPhenotype of Grin2a Knockout MiceCross-Validation InterpretationReferences
Seizure Susceptibility Reduces seizure severity and incidence in various models.[3][4]Exhibit spontaneous epileptiform discharges and altered seizure thresholds.[5]Both pharmacological blockade and genetic deletion of GluN2A lead to alterations in neuronal excitability, supporting the role of GluN2A-containing NMDA receptors in seizure modulation.[3][4][5]
Social Behavior Low doses (1.25, 3.75 mg/kg) induce social facilitation in adolescent rats.[6]Studies on social behavior in Grin2a knockout mice show varied results, with some reporting deficits.The effects of this compound on social behavior may be complex and dose-dependent, and further studies are needed for a direct cross-validation with genetic models.[6]
Learning and Memory Can impair learning and memory at higher doses.Exhibit impaired spatial learning.[5]Both approaches demonstrate the importance of GluN2A-containing NMDA receptor function in cognitive processes.[5]
Motor Function Can enhance motor activity at doses of 10-40 mg/kg.[7]Some studies report hyperactivity.Altered motor activity is a shared phenotype, suggesting a role for GluN2A in motor control.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vivo Administration of this compound in Rodents

Objective: To assess the behavioral or physiological effects of this compound in a living animal model.

Materials:

  • This compound (tetrasodium salt)

  • Vehicle (e.g., sterile 0.9% saline or distilled water)

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection

  • Animal balance

  • Experimental animals (rats or mice)

Protocol:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. For example, a 5 mg/mL solution can be prepared in distilled water.[3] Some protocols may involve dissolving in DMSO and then diluting with sterile saline.[7]

  • Animal Handling and Dosing:

    • Weigh each animal to determine the precise volume of the drug solution to be administered.

    • Administer the solution via the chosen route (s.c. or i.p.). Injection volumes are typically around 2-4 mL/kg.[3][6]

    • Control animals should receive an equivalent volume of the vehicle.

  • Behavioral or Physiological Assessment: Conduct the desired behavioral tests (e.g., social interaction, open field) or physiological measurements (e.g., seizure monitoring) at a predetermined time after drug administration. The timing will depend on the specific research question and the pharmacokinetic profile of the compound.

Seizure Induction and Assessment

Objective: To evaluate the anticonvulsant properties of this compound.

Materials:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Syringes and needles

  • Observation chamber

  • Video recording equipment (optional)

  • EEG recording equipment (for cortical afterdischarge model)

Protocol for PTZ-Induced Seizures:

  • Administer this compound or vehicle to the animals as described in Protocol 3.1.

  • After a specific pretreatment time (e.g., 15-30 minutes), administer a convulsant dose of PTZ (e.g., 100 mg/kg).

  • Immediately place the animal in an observation chamber and record seizure activity for a set period (e.g., 30 minutes).

  • Score the seizures based on a standardized scale (e.g., incidence and latency of minimal clonic seizures and generalized tonic-clonic seizures).[2][3]

Protocol for Cortical Epileptic Afterdischarges:

  • Surgically implant electrodes into the sensorimotor cortex of the animals.

  • After a recovery period, elicit cortical epileptic afterdischarges through electrical stimulation.

  • Administer this compound or vehicle.

  • Repeat the electrical stimulation at set intervals and measure the duration of the afterdischarges.[3]

Visualizing Pathways and Workflows

The following diagrams illustrate the signaling pathway of the NMDA receptor and a typical experimental workflow for cross-validation.

NMDA_Receptor_Signaling NMDA Receptor Signaling Pathway and Site of this compound Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Modulates PEAQX This compound PEAQX->NMDA_R Blocks

Caption: Mechanism of this compound at the NMDA receptor.

Cross_Validation_Workflow Cross-Validation Workflow: this compound and Genetic Models cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm WT_PEAQX Wild-Type Mice + This compound Behavior_Pharma Behavioral/ Physiological Assessment WT_PEAQX->Behavior_Pharma Comparison Compare Phenotypes Behavior_Pharma->Comparison KO_Mice Grin2a Knockout Mice Behavior_Genetic Behavioral/ Physiological Assessment KO_Mice->Behavior_Genetic Behavior_Genetic->Comparison Conclusion Validate Target Engagement and Mechanism of Action Comparison->Conclusion

Caption: Workflow for cross-validating pharmacological and genetic findings.

Conclusion

The data presented in this guide demonstrate a strong correlation between the effects of this compound and the phenotypes observed in Grin2a knockout mice. The anticonvulsant properties of this compound in wild-type animals align with the altered seizure susceptibility seen in mice lacking the GluN2A subunit. Similarly, both pharmacological blockade and genetic deletion of GluN2A impact cognitive and motor functions. This convergence of evidence provides a robust cross-validation, confirming that the primary in vivo effects of this compound are mediated through its antagonism of GluN2A-containing NMDA receptors. This guide serves as a valuable resource for researchers designing experiments to investigate the role of the GluN2A subunit in health and disease, and for those in drug development seeking to validate the mechanism of action of similar compounds.

References

A Comparative Guide to NMDA Receptor Antagonists: Alternatives to (Rac)-PEAQX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating N-methyl-D-aspartate (NMDA) receptor function and modulation, a diverse array of antagonists beyond (Rac)-PEAQX is available. This guide provides an objective comparison of prominent alternative NMDA receptor antagonists, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

The NMDA receptor, a key player in excitatory neurotransmission, is integral to synaptic plasticity, learning, and memory.[1][2] Its overactivation, however, can lead to excitotoxicity, a process implicated in various neurological disorders.[1][2] Consequently, NMDA receptor antagonists are of significant therapeutic interest. These antagonists can be broadly categorized based on their mechanism of action: competitive, non-competitive (including uncompetitive), and glycine (B1666218) site antagonists.

Comparative Analysis of NMDA Receptor Antagonists

This compound (also known as NVP-AAM077) is a competitive antagonist with a preference for the GluN2A subunit of the NMDA receptor.[3] The following tables provide a comparative overview of this compound and selected alternative antagonists from different classes, summarizing their binding affinities, potencies, and subunit selectivities.

Table 1: Competitive NMDA Receptor Antagonists

CompoundSubunit SelectivityIC₅₀ (nM)Kᵢ (nM)Species/Assay Condition
This compound GluN1A/GluN2A preference270 (hNMDAR 1A/2A)-Human recombinant receptors
29,600 (hNMDAR 1A/2B)
CGS 19755 (Selfotel) Competitive-9 and 200Rat brain membranes, [³H]-CGS 19755 binding[4]
pA₂ = 5.93NMDA-evoked [³H]acetylcholine release[5]

Table 2: Non-competitive and Uncompetitive NMDA Receptor Antagonists

CompoundMechanismIC₅₀ (nM)Kᵢ (nM)Species/Assay Condition
MK-801 (Dizocilpine) Uncompetitive Channel Blocker-5.5Dark Agouti rat brain membranes, [³H]MK-801 binding
Ketamine Uncompetitive Channel Blocker-922.2Dark Agouti rat brain membranes, [³H]MK-801 binding
Memantine Uncompetitive Channel Blocker--Low-affinity, voltage-dependent
Ifenprodil Non-competitive (GluN2B selective)2235.8Two-electrode voltage clamp (IC₅₀), GluN2B-NMDA receptors (Kᵢ)[6]

Table 3: Glycine Site Antagonists

CompoundMechanismIC₅₀ (nM)Kᵢ (nM)Species/Assay Condition
Kynurenic Acid Glycine Site Antagonist--Inhibits [³H]glycine binding[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for two key assays used to characterize NMDA receptor antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the NMDA receptor.

Materials:

  • Receptor source: Rat forebrain membranes or cells expressing recombinant NMDA receptors.

  • Radioligand: e.g., [³H]MK-801 for the channel binding site, or [³H]CGS 19755 for the glutamate (B1630785) binding site.

  • Binding buffer: 50 mM Tris-acetate, pH 7.4.

  • Co-agonists (for channel blockers): 10 µM Glutamate and 10 µM Glycine.[8]

  • Non-specific binding control: A high concentration of an unlabeled ligand (e.g., 10 µM unlabeled MK-801).

  • Test compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either binding buffer (for total binding), non-specific binding control, or the test compound at various concentrations.[8][9]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.[9]

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through channels in the cell membrane, providing information on the functional effects of a compound on receptor activity.

Objective: To determine the effect of a test antagonist on NMDA receptor-mediated currents.

Materials:

  • Cells expressing NMDA receptors (e.g., cultured neurons or transfected cell lines).

  • External (bath) solution: Containing physiological concentrations of ions (e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 100 µM glycine).[10]

  • Internal (pipette) solution: Containing ions that mimic the intracellular environment (e.g., 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES).[10]

  • NMDA receptor agonists: NMDA or glutamate.

  • Test antagonist.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Patch Pipette Formation: Fabricate a glass micropipette with a small tip opening and fill it with the internal solution.

  • Seal Formation: Under a microscope, carefully bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.[11]

  • Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Agonist Application: Perfuse the cell with the external solution containing the NMDA receptor agonist to evoke an inward current.

  • Antagonist Application: Co-apply the test antagonist with the agonist and record the change in the current.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist to determine the percentage of inhibition.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by NMDA receptor activation, which can lead to either synaptic plasticity and cell survival or excitotoxicity and cell death, depending on the level of activation.

NMDA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Activation PSD95 PSD-95 NMDAR->PSD95 Anchoring CaMKII CaMKII Ca2_influx->CaMKII Activates nNOS nNOS Ca2_influx->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates Cell_Death Cell Death Pathways (Excitotoxicity) nNOS->Cell_Death NO production PSD95->nNOS Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Radioligand_Binding_Workflow prep 1. Membrane Preparation assay 2. Assay Setup (Membranes, Radioligand, Test Compound) prep->assay incubate 3. Incubation assay->incubate filter 4. Filtration incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC₅₀ & Kᵢ Determination) count->analyze Patch_Clamp_Workflow prep 1. Cell Preparation seal 2. Giga-seal Formation prep->seal whole_cell 3. Whole-Cell Configuration seal->whole_cell record_base 4. Record Baseline Current whole_cell->record_base apply_agonist 5. Apply Agonist record_base->apply_agonist apply_antagonist 6. Apply Agonist + Antagonist apply_agonist->apply_antagonist analyze 7. Data Analysis (% Inhibition) apply_antagonist->analyze

References

A Head-to-Head Comparison of PEAQX and NVP-AAM077 in Long-Term Potentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research, particularly in the study of synaptic plasticity, the NMDA receptor antagonists PEAQX and NVP-AAM077 have been pivotal tools. This guide provides a comprehensive, data-driven comparison of these two compounds in the context of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these antagonists in LTP studies.

Executive Summary

PEAQX and NVP-AAM077 are competitive antagonists of the NMDA receptor, a key player in the induction of LTP. While initially touted as highly selective for the NR2A subunit, subsequent research has revealed a more complex picture of their activity. This guide will delve into their comparative efficacy in modulating LTP, the experimental protocols utilized in these studies, and the signaling pathways they influence. It is important to note that many studies use the names PEAQX and NVP-AAM077 interchangeably, referring to the same chemical entity.[1][2]

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies investigating the effects of PEAQX and NVP-AAM077 on LTP.

Table 1: Inhibitory Concentrations (IC50) of PEAQX (NVP-AAM077)

Receptor SubtypeReported IC50Reference
hNMDAR 1A/2A270 nM[3][4][5]
hNMDAR 1A/2B29.6 µM[3][4][5]

Table 2: Effects of NVP-AAM077 on Long-Term Potentiation (LTP)

Brain Region & AgeNVP-AAM077 ConcentrationLTP Induction ProtocolEffect on LTPReference
Mouse Visual Cortex (Juvenile, P21-28)50 nMNot specifiedModest attenuation[6]
Mouse Visual Cortex (Adult, P45-90)50 nMNot specifiedComplete block[6]
Mouse Hippocampal Slices (P28)50 nMTetanic stimulationReduced but not blocked[1]
Mouse Hippocampal Slices (P28)400 nMTetanic stimulationNot further reduced compared to 50 nM[1]
Rat Hippocampal Slices0.1 µMTheta burst stimulationSelective block of LTP and STP(1)[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving PEAQX and NVP-AAM077 in LTP studies.

Electrophysiological Recording of LTP in Hippocampal Slices

This protocol is a standard method used to assess the effects of pharmacological agents on synaptic plasticity.

1. Slice Preparation:

  • Animals (e.g., P28 mice) are deeply anesthetized.[1]

  • The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 25 NaHCO3, 2.5 KCl, 1.25 NaH2PO4, 1 MgCl2, 25 D-glucose, and 2 CaCl2, bubbled with 95% O2/5% CO2.[1]

  • Transverse hippocampal slices (250-400 µm) are prepared using a vibratome.[1]

  • Slices are allowed to recover in ACSF at 35°C for 30 minutes, followed by storage at room temperature.[1]

2. Electrophysiological Recording:

  • Slices are transferred to a recording chamber continuously perfused with ACSF.

  • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

  • Synaptic responses are evoked by stimulating Schaffer collateral afferents.

3. LTP Induction:

  • A stable baseline of synaptic transmission is recorded for at least 20 minutes.

  • LTP is induced using a high-frequency stimulation protocol, such as:

    • Tetanic stimulation: A single train of 100 pulses at 100 Hz.[1]

    • Theta burst stimulation (TBS): Ten bursts of four pulses at 100 Hz, with an inter-burst interval of 200 ms.[7]

    • Pairing protocol: Low-frequency stimulation (e.g., 120 pulses at 0.7 Hz) paired with postsynaptic depolarization to 0 mV for 3 minutes.[1]

4. Drug Application:

  • PEAQX or NVP-AAM077 is bath-applied at the desired concentration for a specified period before and during LTP induction to assess its effect.

5. Data Analysis:

  • The slope of the fEPSP is measured and normalized to the pre-induction baseline.

  • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope 30-60 minutes after the induction protocol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involved in NMDA receptor-dependent LTP and a typical experimental workflow for studying the effects of antagonists.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (NR1/NR2A/NR2B) Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx AMPA_R->NMDA_R Depolarization (removes Mg2+ block) PKC PKC CaMKII->PKC PKA PKA CaMKII->PKA AMPA_R_Insertion AMPA Receptor Trafficking & Insertion CaMKII->AMPA_R_Insertion PKC->AMPA_R_Insertion CREB CREB PKA->CREB Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression LTP LTP Gene_Expression->LTP AMPA_R_Insertion->LTP PEAQX PEAQX / NVP-AAM077 PEAQX->NMDA_R antagonizes

Caption: NMDA Receptor-Dependent LTP Signaling Pathway.

Experimental_Workflow start Start: Prepare Hippocampal Slices baseline Record Baseline Synaptic Transmission start->baseline drug_app Bath Apply PEAQX / NVP-AAM077 (or vehicle control) baseline->drug_app ltp_induction Induce LTP (e.g., Tetanic Stimulation) drug_app->ltp_induction post_ltp Record Post-Induction Synaptic Transmission ltp_induction->post_ltp analysis Data Analysis: Compare LTP magnitude between groups post_ltp->analysis end End: Determine Effect of Antagonist analysis->end

Caption: Experimental Workflow for Antagonist Studies in LTP.

Discussion and Conclusion

The initial characterization of NVP-AAM077 (PEAQX) as a highly selective NR2A antagonist generated considerable excitement, suggesting a tool to dissect the specific roles of NMDA receptor subunits in synaptic plasticity. However, further studies have revealed a more nuanced reality. While it does exhibit a preference for NR2A-containing receptors, its selectivity is not absolute, and at higher concentrations, it can block NR2B-containing receptors as well.[1][8]

The age-dependent effects of NVP-AAM077 on LTP in the visual cortex are particularly intriguing.[6] The complete blockade of LTP in adult animals, contrasted with only a modest effect in juveniles, suggests a developmental shift in the contribution of different NMDA receptor subtypes to synaptic plasticity.[6] This highlights the critical importance of considering the developmental stage of the experimental model when interpreting data from studies using this antagonist.

In the hippocampus, NVP-AAM077 reduces but does not completely block LTP induced by tetanic stimulation, even at concentrations expected to fully saturate NR2A-containing receptors.[1] This suggests that NR2B-containing receptors can also contribute to LTP induction in this brain region, challenging the simplified model of NR2A for LTP and NR2B for LTD.[1][2][9]

References

(Rac)-PEAQX: An In-depth Analysis of its Selectivity for NMDA Receptors Over AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-PEAQX, also known as NVP-AAM077, is a well-established competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a notable preference for subtypes containing the GluN2A subunit. Extensive research has characterized its inhibitory action on NMDA receptors; however, a comprehensive review of the literature reveals no direct evidence of this compound binding to or functionally modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This guide provides a comparative analysis of this compound's effects on NMDA receptors versus the effects of established antagonists on AMPA receptors, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Comparative Analysis of Receptor Antagonism

To illustrate the distinct pharmacological profiles of this compound and selective AMPA receptor antagonists, the following table summarizes their respective inhibitory activities.

CompoundTarget ReceptorSubtype SelectivityAntagonist TypeIC50 / Ki
This compound NMDA ReceptorGluN1/GluN2A preferenceCompetitiveIC50: 31 nM (hGluN1/GluN2A), 215 nM (hGluN1/GluN2B)[1]
IC50: 270 nM (hNMDAR 1A/2A), 29.6 µM (hNMDAR 1A/2B)[2][3]
NBQX AMPA ReceptorAMPA > KainateCompetitiveIC50: 0.15 µM (AMPA), 4.8 µM (Kainate)[4]
Ki: 63 nM (AMPA), 78 nM (Kainate)[5]
CNQX AMPA ReceptorAMPA > KainateCompetitiveIC50: 0.3 µM (AMPA), 1.5 µM (Kainate)[6]
Also an antagonist at the glycine (B1666218) site of the NMDA receptor (IC50 = 25 µM)

Experimental Protocols

The quantitative data presented above are typically determined through two primary experimental methodologies: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion flow through receptor channels in response to agonist application, and the subsequent inhibition of this flow by an antagonist.

Objective: To determine the functional inhibition of AMPA or NMDA receptor-mediated currents by an antagonist.

Methodology:

  • Cell Preparation: Neurons, such as those from the rat dorsal striatum, are cultured or prepared in acute brain slices.[7][8][9]

  • Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Current Isolation: To isolate AMPA or NMDA receptor currents, specific pharmacological agents and voltage protocols are used.

    • AMPA Currents: Typically recorded at a holding potential of -70 mV in the presence of an NMDA receptor antagonist (e.g., APV) to block NMDA receptor-mediated currents.[9]

    • NMDA Currents: Recorded at a positive holding potential (e.g., +40 mV) to relieve the magnesium block, and in the presence of an AMPA receptor antagonist (e.g., CNQX) to block AMPA receptor-mediated currents.[9]

  • Agonist Application: A specific agonist (e.g., AMPA or NMDA) is applied to the neuron to elicit an inward current.

  • Antagonist Application: The antagonist of interest (e.g., this compound, NBQX, or CNQX) is co-applied with the agonist at varying concentrations.

  • Data Analysis: The reduction in the agonist-induced current amplitude in the presence of the antagonist is measured. The concentration of the antagonist that produces 50% inhibition of the maximal agonist response is determined as the IC50 value.

G cluster_workflow Whole-Cell Patch-Clamp Workflow prep Neuron Preparation setup Whole-Cell Configuration prep->setup isolate Isolate Receptor Currents (Voltage Clamp & Blockers) setup->isolate agonist Apply Agonist isolate->agonist antagonist Apply Antagonist agonist->antagonist record Record Current antagonist->record analyze Analyze Inhibition (IC50) record->analyze

Workflow for determining antagonist IC50 using whole-cell patch-clamp.
Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to its receptor and the displacement of this ligand by an unlabeled compound.

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., AMPA or NMDA receptors) or from brain tissue are prepared by homogenization and centrifugation.[10]

  • Incubation: The prepared membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]CNQX for AMPA receptors) and varying concentrations of the unlabeled test compound (this compound in this hypothetical case for AMPA receptors, or unlabeled PEAQX for NMDA receptors).

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[10]

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand is determined as the IC50. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter quantify Quantify Radioactivity filter->quantify analyze Analyze Displacement (Ki) quantify->analyze

Workflow for determining antagonist Ki using a radioligand binding assay.

Signaling Pathways

The distinct actions of this compound and AMPA receptor antagonists can be further understood by examining the signaling pathways associated with their respective targets.

AMPA Receptor Signaling

Activation of AMPA receptors by glutamate (B1630785) leads to a rapid influx of Na+ ions, causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for relieving the Mg2+ block of NMDA receptors. Downstream signaling from AMPA receptors can involve pathways such as the activation of protein kinase A (PKA) and mitogen-activated protein kinase (MAPK), which can modulate synaptic plasticity.[11][12]

G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Na_influx Na+ Influx AMPAR->Na_influx PKA PKA AMPAR->PKA MAPK MAPK AMPAR->MAPK Depolarization Depolarization Na_influx->Depolarization Plasticity Synaptic Plasticity PKA->Plasticity MAPK->Plasticity

Simplified AMPA receptor signaling pathway.
NMDA Receptor Signaling

NMDA receptor activation is a more complex process, requiring both glutamate binding and postsynaptic depolarization to remove the Mg2+ block. The subsequent influx of Ca2+ acts as a critical second messenger, activating a cascade of downstream signaling molecules, including Ca2+/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). These pathways are integral to synaptic plasticity, learning, and memory.[13][14]

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Depolarization Depolarization (via AMPAR) Mg_unblock Mg2+ Unblock Depolarization->Mg_unblock Ca_influx Ca2+ Influx Mg_unblock->Ca_influx CaMKII CaMKII Ca_influx->CaMKII PKA PKA Ca_influx->PKA MAPK MAPK Ca_influx->MAPK Plasticity Synaptic Plasticity Learning & Memory CaMKII->Plasticity CREB CREB PKA->CREB MAPK->CREB CREB->Plasticity

Simplified NMDA receptor signaling pathway.

Conclusion

References

A Comparative Analysis of the Neuroprotective Potential of (Rac)-PEAQX and Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the neuroprotective effects of two N-methyl-D-aspartate (NMDA) receptor antagonists: (Rac)-PEAQX and memantine (B1676192). While both compounds target the glutamatergic system, a key player in neuronal excitotoxicity, they exhibit distinct mechanisms of action and have been investigated in different preclinical and clinical contexts. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to facilitate a clear comparison for research and development purposes.

At a Glance: Key Differences and Mechanisms of Action

FeatureThis compoundMemantine
Mechanism of Action Competitive NMDA receptor antagonistUncompetitive, low-to-moderate affinity, open-channel NMDA receptor antagonist
Subunit Selectivity Preferential for GluN2A-containing NMDA receptorsNon-selective
Primary Investigated Therapeutic Area AnticonvulsantAlzheimer's disease, dementia, neurodegenerative disorders

This compound acts as a competitive antagonist, directly competing with the neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor. It shows a preference for NMDA receptors containing the GluN2A subunit.

Memantine , in contrast, is an uncompetitive open-channel blocker. This means it only binds within the NMDA receptor's ion channel when it is opened by the binding of both glutamate and a co-agonist (glycine or D-serine). This voltage-dependent mechanism allows memantine to preferentially block excessive, pathological receptor activation while preserving normal synaptic transmission.

Signaling Pathway of NMDA Receptor Antagonism in Neuroprotection

The primary mechanism by which both this compound and memantine are thought to confer neuroprotection is through the modulation of NMDA receptor-mediated excitotoxicity. The following diagram illustrates the general signaling cascade.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity (e.g., mitochondrial dysfunction, ROS production, apoptosis) Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death PEAQX This compound (Competitive Antagonist) PEAQX->NMDA_R Blocks Glutamate Binding Site Memantine Memantine (Uncompetitive Antagonist) Memantine->NMDA_R Blocks Open Ion Channel

Caption: NMDA Receptor Antagonism in Neuroprotection.

Quantitative Data on Neuroprotective Effects

This compound: Preclinical Data
Experimental ModelParameter MeasuredTreatmentResult
In vivo (mice with cerebral ischemia)Caspase-3 activity in the striatum20 mg/kg (s.c.)8-fold increase (Note: This indicates apoptosis, not neuroprotection in this context)[1]
In vivo (mice with cerebral ischemia)CaMKIV-TORC1-CREB pathway signaling10 mg/kg (i.p., once daily)Reduced protein expression levels in this pathway
In vitro (cortical striatal slice cultures)Apoptosis and Caspase-3 activation3 µMPromotion of apoptosis and caspase-3 activation (Note: This suggests a neurotoxic effect at this concentration in this model)[1]
In vivo (developing rats)Pentylenetetrazol-induced generalized seizures5, 10, 20 mg/kg (s.c.)Dose-dependent suppression of seizures[2][3]

It is important to note that the available data for this compound primarily focuses on its anticonvulsant properties, and some studies indicate potential pro-apoptotic effects under certain experimental conditions.

Memantine: Preclinical and Clinical Data
Experimental ModelParameter MeasuredTreatmentResult
In vivo (rat model of traumatic brain injury)Neuronal loss in hippocampal CA2 and CA3 regions10 and 20 mg/kg (i.p.)Significant prevention of neuronal loss
In vitro (cultured cortical neurons)NMDA-induced excitotoxicityLow concentrationsEffective protection of neurons
In vivo (neonatal hypoxia-ischemia model)Lethality and brain damageClinically relevant concentrationsReduced lethality and brain damage
Clinical study (patients with mild to moderate ischemic stroke)Change in NIHSS score (day 1 vs. day 5)20 mg TID (add-on therapy)Significantly greater improvement in NIHSS score compared to control (2.96 ± 0.1 vs. 1.24 ± 0.96, p < 0.0001)[3]
In vitro (hippocampal slices)Recovery of population spike after NMDA insult1 µM78% recovery compared to NMDA alone

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of NMDA receptor antagonists.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This assay is commonly used to assess the protective effects of a compound against a neurotoxic insult.

MTT_Assay_Workflow start Start cell_culture Plate Neuronal Cells (e.g., primary cortical neurons) start->cell_culture pre_treatment Pre-treat with this compound or Memantine cell_culture->pre_treatment neurotoxic_insult Induce Neurotoxicity (e.g., NMDA exposure) pre_treatment->neurotoxic_insult mtt_incubation Add MTT Reagent and Incubate neurotoxic_insult->mtt_incubation formazan_solubilization Solubilize Formazan (B1609692) Crystals (e.g., with DMSO) mtt_incubation->formazan_solubilization absorbance_measurement Measure Absorbance (at ~570 nm) formazan_solubilization->absorbance_measurement data_analysis Calculate Cell Viability (% of control) absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for an MTT-based neuroprotection assay.

Protocol:

  • Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere and grow.

  • Pre-treatment: Treat the cells with varying concentrations of this compound or memantine for a specified period before inducing toxicity.

  • Neurotoxic Insult: Expose the cells to a neurotoxic agent, such as a high concentration of NMDA, to induce excitotoxicity.

  • MTT Incubation: After the toxic insult, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to control (untreated, non-toxin-exposed) cells.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used preclinical model of ischemic stroke to evaluate the neuroprotective potential of therapeutic agents.

MCAO_Workflow start Start animal_prep Anesthetize Rodent and Expose Carotid Arteries start->animal_prep mcao Induce Middle Cerebral Artery Occlusion (e.g., via intraluminal filament) animal_prep->mcao drug_admin Administer this compound, Memantine, or Vehicle (i.p. or i.v.) mcao->drug_admin reperfusion Reperfusion (remove filament after a defined period) drug_admin->reperfusion neuro_assessment Neurological Deficit Scoring (at various time points) reperfusion->neuro_assessment tissue_harvest Harvest Brain Tissue neuro_assessment->tissue_harvest infarct_analysis Infarct Volume Measurement (e.g., TTC staining) tissue_harvest->infarct_analysis end End infarct_analysis->end

Caption: Experimental workflow for the MCAO stroke model.

Protocol:

  • Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and surgically expose the common, internal, and external carotid arteries.

  • MCAO Induction: Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery, thereby inducing focal cerebral ischemia.

  • Drug Administration: Administer the test compound (this compound or memantine) or a vehicle control at a predetermined time relative to the ischemic insult (e.g., before, during, or after).

  • Reperfusion: After a specific duration of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion of the ischemic territory.

  • Neurological Assessment: At various time points post-reperfusion, assess the animal's neurological deficits using a standardized scoring system.

  • Tissue Harvesting and Analysis: At the end of the experiment, euthanize the animal and harvest the brain. Slice the brain and stain with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume. The healthy tissue will stain red, while the infarcted tissue will remain white.

Conclusion

Both this compound and memantine target the NMDA receptor to exert their effects, yet their distinct mechanisms of action—competitive versus uncompetitive antagonism—likely underlie their different therapeutic profiles. Memantine has a well-established neuroprotective effect in various models of neurodegeneration and has been translated into clinical use for Alzheimer's disease. The data for this compound is more limited in the context of neuroprotection and is primarily focused on its anticonvulsant activity. Some in vitro data for this compound even suggests potential for neurotoxicity at certain concentrations, highlighting the need for further investigation.

For researchers and drug developers, the choice between pursuing a competitive, subunit-selective antagonist like this compound or an uncompetitive, non-selective antagonist like memantine will depend on the specific neuropathological context and the desired therapeutic window. Further head-to-head comparative studies are warranted to definitively elucidate the relative neuroprotective efficacy of these two compounds.

References

(Rac)-PEAQX: A Comparative Guide to its Synergistic and Antagonistic Effects with Other Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-PEAQX, also known as PEAQX or NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with a preference for the GluN2A subunit.[1][2] Its role as a modulator of glutamatergic neurotransmission has led to investigations into its potential therapeutic applications, particularly as an anticonvulsant.[1][2] Understanding the nature of its interactions with other drugs is critical for the development of rational combination therapies. This guide provides an objective comparison of the synergistic and antagonistic effects of this compound with other classes of drugs, supported by experimental data and detailed methodologies.

Antagonistic Interaction with Sigma-1 Receptor Agonists

Recent research has demonstrated a clear antagonistic relationship between this compound and sigma-1 receptor (σ1r) agonists in the context of neuroprotection against brain ischemia.

In a key study, the σ1r agonist PRE084 was shown to ameliorate learning and memory impairments and prevent the decline of crucial proteins such as brain-derived neurotrophic factor (BDNF), NR2A, CaMKIV, and TORC1 in a mouse model of brain ischemia/reperfusion.[3][4][5] However, when co-administered with PEAQX, these neuroprotective effects of the σ1r agonist were blocked.[3] This suggests that PEAQX antagonizes the beneficial signaling cascade initiated by the σ1r agonist.

Quantitative Data: Protein Expression Levels

The following table summarizes the antagonistic effect of PEAQX on the PRE084-induced upregulation of key neuroprotective proteins in the hippocampus of mice following brain ischemia/reperfusion, as determined by Western blot analysis.

ProteinTreatment GroupRelative Protein Expression (Normalized to Control)
BDNF Ischemia + VehicleDecreased
Ischemia + PRE084Increased
Ischemia + PRE084 + PEAQXDecreased (similar to vehicle)
NR2A Ischemia + VehicleDecreased
Ischemia + PRE084Increased
Ischemia + PRE084 + PEAQXDecreased (similar to vehicle)
CaMKIV Ischemia + VehicleDecreased
Ischemia + PRE084Increased
Ischemia + PRE084 + PEAQXDecreased (similar to vehicle)
TORC1 Ischemia + VehicleDecreased
Ischemia + PRE084Increased
Ischemia + PRE084 + PEAQXDecreased (similar to vehicle)

Data adapted from Xu et al., Journal of the Neurological Sciences, 2017.[3]

Signaling Pathway

The antagonistic interaction occurs within a specific signaling pathway. The σ1r agonist PRE084 is proposed to promote the expression of BDNF through the NR2A-CaMKIV-TORC1 pathway.[4][5] PEAQX, by acting as an antagonist at the NR2A-containing NMDA receptor, directly inhibits a critical node in this pathway, thereby preventing the downstream effects of σ1r activation.

G cluster_0 Sigma-1 Receptor Activation cluster_1 NMDA Receptor Signaling PRE084 PRE084 Sigma1R Sigma-1 Receptor PRE084->Sigma1R Agonist NR2A GluN2A-NMDA Receptor Sigma1R->NR2A Potentiates CaMKIV CaMKIV NR2A->CaMKIV TORC1 TORC1 CaMKIV->TORC1 CREB CREB TORC1->CREB BDNF BDNF Expression CREB->BDNF PEAQX PEAQX PEAQX->NR2A Antagonist

Figure 1. Antagonistic interaction of PEAQX with the Sigma-1 receptor pathway.

Experimental Protocol: Brain Ischemia Model and Western Blot Analysis

1. Animal Model:

  • Adult male C57BL/6 mice were used.

  • Brain ischemia/reperfusion was induced by bilateral common carotid artery occlusion for 20 minutes.

2. Drug Administration:

  • The σ1r agonist PRE084 (1 mg/kg) and the NR2A antagonist PEAQX (10 mg/kg) were administered intraperitoneally once daily throughout the experiment.

3. Behavioral Testing:

  • Learning and memory were assessed using standard behavioral tests starting on day 8 post-ischemia.

4. Western Blot Analysis:

  • On day 22, mice were sacrificed, and the hippocampus was isolated.

  • Protein extracts were prepared and separated by SDS-PAGE.

  • Proteins were transferred to a PVDF membrane and probed with primary antibodies against BDNF, NR2A, CaMKIV, and TORC1.

  • Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.

  • Band densities were quantified and normalized to a loading control (e.g., β-actin).

Synergistic Effects with GABAergic Drugs

While direct experimental data for this compound in combination with GABAergic drugs is not yet available, a strong theoretical and experimental basis exists for predicting a synergistic anticonvulsant effect.

During prolonged seizures, such as in status epilepticus, a key pathophysiological change is the internalization of synaptic GABAA receptors, which reduces the efficacy of GABAergic drugs like benzodiazepines.[6] Concurrently, there is an upregulation and enhancement of NMDA receptor function.[7] A combination therapy that both enhances the remaining GABAergic inhibition and dampens the excessive glutamatergic excitation is therefore expected to be more effective than monotherapy with either agent.

Studies with other NMDA receptor antagonists, such as ketamine and MK-801, have demonstrated this synergy when combined with benzodiazepines in terminating refractory seizures in animal models.[6][8][9]

Expected Quantitative Outcome: Isobolographic Analysis

The synergistic interaction between two anticonvulsant drugs can be quantified using isobolographic analysis. This method involves determining the median effective dose (ED50) of each drug alone and in a fixed-ratio combination.

Drug / CombinationExperimental ED50 (Seizure Model)Theoretical Additive ED50Type of Interaction
This compound (alone)ED50(PEAQX)N/AN/A
GABAergic Drug (alone)ED50(GABA)N/AN/A
This compound + GABAergic Drug (1:1 ratio)ED50(mix)ED50(add) = (ED50(PEAQX) + ED50(GABA)) / 2Synergy (if ED50(mix) < ED50(add))

This table presents a template for how quantitative data on synergy would be presented.

G cluster_0 Isobologram xaxis Dose of this compound yaxis Dose of GABAergic Drug A ED50 (GABA) B ED50 (PEAQX) A->B Line of Additivity C Synergistic Point D E

Figure 2. Theoretical isobologram illustrating synergistic, additive, and antagonistic interactions.

Experimental Protocol: Seizure Model and Isobolographic Analysis

1. Seizure Induction Model:

  • A standardized animal model of seizures is used, for example, the pentylenetetrazol (PTZ)-induced seizure model in mice.

  • The endpoint is typically the observation of generalized tonic-clonic seizures.

2. Determination of ED50:

  • Increasing doses of this compound and the GABAergic drug are administered separately to different groups of animals.

  • The percentage of animals protected from seizures at each dose is recorded.

  • The ED50 (the dose that protects 50% of the animals) for each drug is calculated using probit analysis.

3. Isobolographic Analysis:

  • The two drugs are combined in a fixed ratio (e.g., 1:1 based on their ED50 values).

  • Increasing doses of the mixture are administered to determine the experimental ED50(mix).

  • The theoretical additive ED50(add) is calculated.

  • If the ED50(mix) is significantly lower than the ED50(add), the interaction is considered synergistic.

Potential Interactions with AMPA Receptor Modulators

The functional interplay between NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors suggests a high potential for drug interactions. The rapid antidepressant-like effects of NVP-AAM077 have been linked to an increase in the expression of the GluA1 subunit of AMPA receptors. This indicates that the therapeutic effects of PEAQX may be, in part, mediated by a downstream enhancement of AMPA receptor function.

Therefore, co-administration with a positive allosteric modulator (PAM) of AMPA receptors could potentially lead to a synergistic effect in models of depression. Conversely, in the context of epilepsy, where reducing neuronal hyperexcitability is the goal, combining PEAQX with an AMPA receptor antagonist could also be synergistic. However, one study combining an NMDA antagonist (ifenprodil) with an AMPA antagonist (NBQX) in an epilepsy model reported increased mortality, underscoring the need for careful dose-finding and tolerability studies for such combinations.

Further research is required to elucidate the precise nature of the interaction between this compound and various AMPA receptor modulators.

Conclusion

This compound exhibits distinct interaction profiles with different classes of drugs. A clear antagonistic relationship has been demonstrated with sigma-1 receptor agonists in the context of ischemic neuroprotection. In contrast, based on strong preclinical evidence with other NMDA antagonists, a synergistic anticonvulsant effect is anticipated when this compound is combined with GABAergic drugs. The interaction with AMPA receptor modulators is likely to be complex and context-dependent, warranting further investigation. These findings are crucial for guiding future preclinical and clinical studies aimed at developing effective and safe combination therapies involving this compound.

References

Safety Operating Guide

Proper Disposal of (Rac)-PEAQX: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential procedural information for the proper disposal of (Rac)-PEAQX, a competitive NMDA receptor antagonist. Adherence to these guidelines is critical for laboratory safety and environmental responsibility.

This compound and its salts are categorized as harmful if swallowed and require careful handling to avoid inhalation of dust, fumes, or vapors. While a comprehensive Safety Data Sheet (SDS) detailing specific disposal protocols is not publicly available, established principles of laboratory chemical waste management provide a clear framework for its safe disposal.

Key Safety and Handling Data

A summary of essential safety information for this compound and its common salt is presented below. This data underscores the importance of appropriate personal protective equipment (PPE) and cautious handling during all stages of use and disposal.

CompoundHazard ClassificationPrecautionary Statements
PEAQX tetrasodium (B8768297) hydrateHarmful if swallowed (H302)Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves treating it as hazardous chemical waste. This ensures containment and proper handling by certified professionals.

  • Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must wear appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves

    • A laboratory coat

    • Respiratory protection if there is a risk of generating dust or aerosols.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing this compound).

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.

    • For solid waste, a securely sealed bag or a wide-mouth container is appropriate.

    • For liquid waste, use a screw-cap bottle, ensuring it is not filled beyond 90% capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" or "(Rac)-[--INVALID-LINK--methyl] phosphonic acid".

    • Indicate the approximate quantity of the waste.

    • List all components of a mixture, including solvents.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible chemicals.

    • Ensure secondary containment is used to prevent spills.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste as indicated on the label.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe Initiate Disposal segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Step 3: Place in a Compatible Hazardous Waste Container segregate->containerize label Step 4: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Quantity & Date containerize->label store Step 5: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 6: Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end Final Step

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。